Iturin A
描述
from various strains of Bacillus subtilis; active component in bacillomycin B, R & eumycin; the lipid moiety is a mixture of amino long-chain saturated fatty acids & the peptide moiety consists of 7 amino acids; only this compound has activity cyclic peptide; found in bacillomycin A, B, R & eumycin
属性
CAS 编号 |
52229-90-0 |
|---|---|
分子式 |
C48H74N12O14 |
分子量 |
1043.2 g/mol |
IUPAC 名称 |
3-[(3S,6R,9R,12S,19S,22R,25S)-6,12,22-tris(2-amino-2-oxoethyl)-19-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-16-(9-methyldecyl)-2,5,8,11,14,18,21,24-octaoxo-1,4,7,10,13,17,20,23-octazabicyclo[23.3.0]octacosan-3-yl]propanamide |
InChI |
InChI=1S/C48H74N12O14/c1-26(2)10-7-5-3-4-6-8-11-28-21-41(67)54-32(22-38(50)64)43(69)56-31(20-27-13-15-29(62)16-14-27)42(68)57-33(23-39(51)65)44(70)55-30(17-18-37(49)63)48(74)60-19-9-12-36(60)47(73)58-34(24-40(52)66)45(71)59-35(25-61)46(72)53-28/h13-16,26,28,30-36,61-62H,3-12,17-25H2,1-2H3,(H2,49,63)(H2,50,64)(H2,51,65)(H2,52,66)(H,53,72)(H,54,67)(H,55,70)(H,56,69)(H,57,68)(H,58,73)(H,59,71)/t28?,30-,31+,32-,33+,34+,35-,36-/m0/s1 |
InChI 键 |
RDUGMXONDQDIRN-QZBZMMCASA-N |
产品来源 |
United States |
Foundational & Exploratory
The Lipopeptide Iturin A: A Technical Guide to Structure and Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iturin A is a potent cyclic lipopeptide (CLP) primarily produced by various strains of Bacillus subtilis and related bacteria.[1][2] It belongs to the iturin family of lipopeptides, which are renowned for their significant biological activities. Characterized by a unique amphiphilic structure, this compound possesses a hydrophilic peptide ring and a hydrophobic fatty acid tail, enabling it to interact with and disrupt cell membranes.[3] This property is the foundation of its powerful antifungal activity against a wide spectrum of plant and human fungal pathogens.[1][2] Beyond its fungicidal effects, emerging research has highlighted its capabilities as an antibacterial, anticancer, and hemolytic agent, making it a molecule of significant interest in the fields of biocontrol, medicine, and drug development.[2] This guide provides an in-depth technical overview of the molecular structure, biosynthesis, biological functions, and mechanisms of action of this compound, supplemented with quantitative data and detailed experimental protocols.
Molecular Structure and Biosynthesis
Chemical Structure
The molecular architecture of this compound is central to its biological function. It consists of two main components:
-
A Cyclic Heptapeptide Ring: The peptide portion is a cycle of seven α-amino acids with the specific chiral sequence: L-Asn-D-Tyr-D-Asn-L-Gln-L-Pro-D-Asn-L-Ser .[4][5] This constant sequence, with its alternating L- and D-amino acids, is a hallmark of the iturin family.[1]
-
A β-Amino Fatty Acid Tail: Covalently linked to the N-terminus of the peptide ring is a long aliphatic β-amino acid. The length of this lipid chain is variable, typically containing 14 to 17 carbon atoms (C14-C17), which gives rise to different homologs of this compound.[3][6]
This amphiphilic nature—a polar peptide head and a nonpolar lipid tail—allows this compound to act as a powerful biosurfactant.[3]
Biosynthesis
This compound is not synthesized by ribosomes. Instead, its production is mediated by large, multienzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs) .[3][6] The genetic blueprint for these synthetases is encoded in the This compound operon (itu) , a gene cluster approximately 38 kb in length.[6][7] This operon consists of four primary open reading frames: ituD, ituA, ituB, and ituC.[7]
-
ituD : Encodes a malonyl-CoA transacylase, an enzyme involved in initiating the synthesis of the β-amino fatty acid chain.[6][7]
-
ituA : Encodes a large synthetase with modules for fatty acid synthesis and the activation of the first amino acid (Asn).[7]
-
ituB : Encodes a synthetase responsible for activating and incorporating the next four amino acids in the peptide sequence (Tyr, Asn, Gln, Pro).[7]
-
ituC : Encodes the final synthetase, which adds the last two amino acids (Asn, Ser). It also contains a crucial thioesterase (TE) domain at its C-terminus, which catalyzes the cyclization and release of the completed lipopeptide.[6]
Mechanism of Action and Biological Functions
The primary mode of action for this compound is the disruption of cellular membrane integrity, a function derived from its amphiphilic structure. This mechanism is responsible for its potent antifungal and hemolytic activities, and contributes to its anticancer effects.
Antifungal Activity
This compound exhibits strong, broad-spectrum activity against pathogenic fungi. The mechanism is multi-faceted:
-
Membrane Permeabilization and Pore Formation: The hydrophobic fatty acid tail of this compound inserts into the lipid bilayer of the fungal cell membrane. As the concentration of this compound on the membrane increases, the molecules aggregate, forming ion-conducting pores or channels.[1][2] This action disrupts the membrane's structural integrity.
-
Ion Leakage: The formation of these pores leads to a rapid and significant increase in membrane permeability, particularly to potassium ions (K+).[1][3] The resulting uncontrolled efflux of K+ and other vital cellular components disrupts the electrochemical gradient and cellular homeostasis, leading to cell death.[2][3]
-
Interaction with Sterols: this compound's activity is enhanced by its interaction with sterols, such as ergosterol, within the fungal membrane. This interaction is thought to facilitate the formation of stable pores.[1][8]
-
Induction of Oxidative Stress: Beyond direct membrane damage, this compound can trigger the accumulation of reactive oxygen species (ROS), leading to oxidative stress and damage to intracellular components.
Anticancer Activity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines, including breast and hepatocellular carcinoma.[9][10] It induces programmed cell death through multiple pathways:
-
Apoptosis: this compound can trigger apoptosis through the mitochondrial-dependent pathway. It upregulates the expression of pro-apoptotic proteins (e.g., Bax) and downregulates anti-apoptotic proteins (e.g., Bcl-2), leading to mitochondrial dysfunction and the activation of caspases.
-
Akt Signaling Inhibition: It has been shown to inhibit the phosphorylation of Akt, a key kinase in a signaling pathway that promotes cell survival. By disrupting this pathway, this compound deactivates downstream targets and promotes apoptosis.[9]
-
Paraptosis and Autophagy: In some cancer cells, this compound can induce paraptosis, a form of programmed cell death characterized by cytoplasmic vacuolization and mitochondrial swelling. It can also trigger autophagy, a cellular self-degradation process.[10]
Hemolytic and Antibacterial Activity
This compound's membrane-disrupting capability also causes the lysis of red blood cells (hemolysis) in a dose-dependent manner.[1] The mechanism is similar to its antifungal action, involving pore formation and colloid-osmotic lysis.[1] Its antibacterial activity is generally less potent than its antifungal effects and is typically restricted to certain Gram-positive bacteria.[1][3]
Quantitative Biological Data
The potency of this compound is quantified by metrics such as the Minimum Inhibitory Concentration (MIC) for microbes and the half-maximal inhibitory concentration (IC50) for cancer cells.
Table 1: Antifungal Activity of this compound (MIC Values)
| Target Fungus | MIC (µg/mL) | Reference(s) |
|---|---|---|
| Candida albicans | 25 | |
| Fusarium graminearum | 50 | [2] |
| Fusarium oxysporum | 30 | [8] |
| Aspergillus niger | 5-10 |
| Magnaporthe grisea | 125 | |
Table 2: Anticancer Activity of this compound (IC50 Values)
| Cancer Cell Line | Cell Type | IC50 (µg/mL) | Reference(s) |
|---|---|---|---|
| MCF-7 | Human Breast Cancer | 42.79 | [9] |
| HepG2 | Human Liver Cancer | ~10-50 µM* | [10] |
| Caco-2 | Human Colorectal Cancer | Not specified |
*Note: Original data in µM, general range provided based on observed efficacy.
Table 3: Hemolytic Activity of this compound
| Erythrocyte Source | Observation | Concentration | Reference(s) |
|---|---|---|---|
| Human | Threshold for hemolysis | ~10 µM | [3] |
| Human | Complete (100%) hemolysis | ≥ 25 µM | [3] |
| Human | Molecules bound at 100% hemolysis | ~7 x 10⁷ per cell | |
Key Experimental Protocols
This section provides detailed methodologies for common assays used to characterize the biological activity of this compound.
Protocol: Antifungal Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target fungus.
-
Inoculum Preparation:
-
Culture the target fungus on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) until sufficient sporulation occurs.
-
Harvest spores by flooding the plate with sterile saline (0.85%) containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the spore suspension concentration to approximately 1-5 x 10⁵ spores/mL using a hemocytometer.
-
-
This compound Preparation:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO or methanol) at a high concentration (e.g., 1 mg/mL).
-
Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., RPMI-1640). The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well of the 96-well plate, including positive (no this compound) and negative (no fungus) control wells. This brings the final volume to 200 µL and halves the this compound concentration in each well.
-
-
Incubation:
-
Seal the plate and incubate at an appropriate temperature (e.g., 28-35°C) for 24-72 hours, depending on the growth rate of the fungus.
-
-
MIC Determination:
-
Visually inspect the plate for fungal growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the fungus.[2]
-
Protocol: Hemolysis Assay
This protocol quantifies the red blood cell-lysing activity of this compound.
-
Erythrocyte Preparation:
-
Obtain fresh whole blood (e.g., human or rabbit) treated with an anticoagulant (e.g., EDTA).
-
Centrifuge the blood at 800 x g for 10 minutes. Aspirate the plasma and buffy coat.
-
Wash the red blood cells (RBCs) three times by resuspending the pellet in sterile Phosphate Buffered Saline (PBS) and repeating the centrifugation step.
-
Prepare a 2% (v/v) RBC suspension in PBS.
-
-
Assay Procedure:
-
In a 96-well plate or microcentrifuge tubes, add 100 µL of this compound dilutions (prepared in PBS).
-
Add 100 µL of the 2% RBC suspension to each well.
-
Prepare controls:
-
Negative Control (0% hemolysis): 100 µL PBS + 100 µL RBC suspension.
-
Positive Control (100% hemolysis): 100 µL 0.1% Triton X-100 + 100 µL RBC suspension.
-
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate/tubes at 1000 x g for 5 minutes to pellet intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new clear, flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader. This measures the amount of hemoglobin released.
-
-
Calculation:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100
-
Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol uses the JC-1 fluorescent probe to assess mitochondrial damage in cancer cells treated with this compound.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., HepG2, MCF-7) in a 24-well plate at a density of ~2 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated control.
-
-
JC-1 Staining:
-
Prepare a JC-1 working solution (typically 1-10 µM) in pre-warmed cell culture medium.
-
Remove the medium from the wells and wash the cells once with warm PBS.
-
Add the JC-1 working solution to each well and incubate at 37°C in a CO₂ incubator for 15-30 minutes.
-
-
Imaging and Analysis:
-
Remove the staining solution and wash the cells with PBS. Add fresh PBS or medium to the wells.
-
Observe the cells under a fluorescence microscope using dual-bandpass filters.
-
Healthy Cells: In mitochondria with high membrane potential, JC-1 forms aggregates that emit red fluorescence (~590 nm).
-
Apoptotic/Damaged Cells: In mitochondria with low membrane potential, JC-1 remains as monomers, which emit green fluorescence (~530 nm).
-
-
The shift from red to green fluorescence indicates a loss of mitochondrial membrane potential, a key indicator of apoptosis.
-
Conclusion and Future Perspectives
This compound stands out as a multifaceted lipopeptide with a well-defined structure and a potent, membrane-centric mechanism of action. Its strong antifungal properties have positioned it as a promising candidate for developing new biopesticides and clinical antifungal agents. Furthermore, its ability to induce programmed cell death in cancer cells through distinct signaling pathways opens new avenues for oncological research and drug development. However, its inherent hemolytic activity presents a significant challenge for systemic therapeutic applications, necessitating further research into structure-activity relationships to design analogues with improved selectivity and reduced toxicity. Future efforts focusing on metabolic engineering to enhance production yields and the development of targeted delivery systems will be critical in harnessing the full therapeutic potential of this compound.
References
- 1. Further aspects on the hemolytic activity of the antibiotic lipopeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Interactions of antibiotics of the iturin group with human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bacillus velezensis iturins inhibit the hemolytic activity of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization and Antimicrobial Studies of Iturin-Like and Bogorol-Like Lipopeptides From Brevibacillus spp. Strains GI9 and SKDU10 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Identification and Characterization of Iturin A-Producing Bacterial Strains
For Researchers, Scientists, and Drug Development Professionals
Abstract
Iturin A, a potent antifungal cyclic lipopeptide, is a secondary metabolite primarily produced by various species of the genus Bacillus. Its broad-spectrum activity against plant and human fungal pathogens, coupled with low toxicity, has positioned it as a promising candidate for the development of novel biopesticides and therapeutic agents. This technical guide provides an in-depth overview of the bacterial strains known to produce this compound, detailed methodologies for their identification, and protocols for the quantification and characterization of this important bioactive compound. Furthermore, it delves into the biosynthetic and regulatory pathways governing this compound production, offering insights for strain improvement and fermentation optimization.
This compound-Producing Bacterial Strains
The majority of this compound-producing bacteria belong to the genus Bacillus. These gram-positive, endospore-forming bacteria are ubiquitous in the soil and exhibit a remarkable capacity for synthesizing a diverse array of secondary metabolites.
Table 1: Prominent this compound-Producing Bacillus Species
| Bacterial Species | Key Characteristics | Reference(s) |
| Bacillus subtilis | Well-characterized model organism for lipopeptide production. Many strains are known to produce this compound, often alongside other lipopeptides like surfactin (B1297464) and fengycin. | [1][2] |
| Bacillus amyloliquefaciens | Frequently isolated from plant rhizospheres and known for its plant growth-promoting and biocontrol activities, largely attributed to this compound production. | [1][3] |
| Bacillus velezensis | A species closely related to B. amyloliquefaciens, also recognized for its strong antifungal properties due to the production of this compound and other lipopeptides. | [4][5] |
| Bacillus licheniformis | Known for producing a variety of enzymes and antimicrobial compounds, including this compound. | [1] |
| Bacillus thuringiensis | Primarily known for its insecticidal crystal proteins, some strains also possess the genetic machinery for this compound synthesis. | [1] |
| Bacillus methyltrophicus | A plant growth-promoting rhizobacterium that can produce this compound. | [1] |
| Bacillus circulans | Some strains have been identified as producers of this compound. | [6] |
Identification of this compound-Producing Strains
A multi-faceted approach combining molecular, chromatographic, and bioactivity assays is recommended for the robust identification of this compound-producing bacterial strains.
Molecular Identification using Polymerase Chain Reaction (PCR)
Experimental Protocol: PCR-Based Screening
-
Genomic DNA Extraction:
-
Culture the bacterial isolate in Luria-Bertani (LB) broth overnight at 30°C.
-
Harvest the cells by centrifugation.
-
Extract genomic DNA using a commercial bacterial genomic DNA extraction kit or standard protocols (e.g., CTAB method).
-
-
PCR Amplification:
-
Prepare a PCR reaction mixture containing genomic DNA, Taq polymerase, dNTPs, PCR buffer, and specific primers for the target genes.
Table 2: PCR Primers for this compound Biosynthesis Genes
-
| Target Gene | Primer Name | Primer Sequence (5' -> 3') | Expected Amplicon Size (bp) | Reference(s) |
| ituD | ITUD-F | GATTTGTCATTGGTATTAGC | ~1200 | [6] |
| ITUD-R | ATCAGGTCATAGAGTTGACC | |||
| ituA/ituB | ITUP1-F | GCGGGTGTATTTATTCGCTG | ~2000 | [7] |
| ITUP2-R | GCGGCTTCATTTTTCAAGTC | |||
| ituB | ituB-fwd | CACGAACAGACAAAACA | ~1113 | [2][8] |
| ituB-iturin-rev | TGCGCAAAGCATCGT | |||
| lpa-14 | LPA-14F | ATGGGAAAGATGCAGTTTCA | ~675 | [6] |
| LPA-14R | CTTACCCATCGTTGATTTCC |
-
Agarose (B213101) Gel Electrophoresis:
-
Analyze the PCR products on a 1% agarose gel stained with a DNA intercalating dye.
-
The presence of bands corresponding to the expected amplicon sizes indicates the potential for this compound production.
-
Chromatographic Identification using High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for the definitive identification and quantification of this compound. Reversed-phase chromatography is typically employed to separate the different homologs of this compound.
Experimental Protocol: HPLC Analysis of this compound
-
Sample Preparation (from culture supernatant):
-
Acid Precipitation and Methanol (B129727) Extraction (APME):
-
Centrifuge the bacterial culture to remove cells.
-
Adjust the pH of the supernatant to 2.0 with concentrated HCl and incubate at 4°C overnight to precipitate the lipopeptides.[9]
-
Collect the precipitate by centrifugation and extract with methanol.
-
-
Butanol Extraction and Methanol Substitution (BEMS):
-
Extract the culture supernatant with an equal volume of n-butanol.
-
Evaporate the butanol phase to dryness and redissolve the residue in methanol.[9]
-
-
Filter the methanol extract through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[10]
-
Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or water with 0.1% trifluoroacetic acid (TFA)).
-
Example Gradient Program:
-
Start with a lower concentration of acetonitrile (e.g., 30-40%) and increase to a higher concentration (e.g., 80-90%) over 20-30 minutes.[7]
-
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detector at 210 nm or 260 nm.
-
Standard: Use a purified this compound standard for comparison of retention times and for quantification.
-
Bioactivity-Based Identification: Antifungal Growth Inhibition Assay
This method provides functional evidence of this compound production by assessing the antagonistic activity of the bacterial isolate or its extracts against a susceptible fungal strain. Fusarium oxysporum is a commonly used indicator fungus.
Experimental Protocol: Microplate-Based Antifungal Assay
-
Preparation of Fungal Spore Suspension:
-
Grow the indicator fungus (e.g., Fusarium oxysporum) on Potato Dextrose Agar (PDA) plates.
-
Harvest the spores by flooding the plate with sterile water and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 105 spores/mL.
-
-
Microplate Assay:
-
In a 96-well microplate, add the bacterial culture supernatant or methanol extract of the lipopeptides to each well.
-
Add the fungal spore suspension to each well.
-
Include a positive control (e.g., a known antifungal agent) and a negative control (e.g., sterile medium or methanol).
-
Incubate the plate at 25-28°C for 48-72 hours.
-
-
Assessment of Inhibition:
-
Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader to determine fungal growth.
-
Alternatively, visually inspect the wells for inhibition of fungal growth.
-
Calculate the percentage of growth inhibition compared to the negative control.
-
Quantitative Analysis of this compound Production
Accurate quantification of this compound is crucial for strain selection, fermentation optimization, and process development. HPLC is the preferred method for this purpose.
Table 3: this compound Yield from Various Bacillus Strains and Production Strategies
| Strain | Production Strategy | This compound Yield | Reference(s) |
| Bacillus subtilis 3-10 | Stepwise glucose feeding strategy | 1.12 g/L | [3] |
| Bacillus subtilis ZK-H2 | Fed-batch with amino acid addition | 0.85 g/L | |
| Bacillus amyloliquefaciens LL3 (engineered) | Promoter substitution and overexpression of DegQ | 113.1 mg/L | [3] |
| Bacillus amyloliquefaciens HZ-ADFTL2 (engineered) | Strengthening fatty acid synthesis | 2.96 g/L | [10] |
| Bacillus velezensis ND | Biofilm fermentation | 5.7 g/L | [5] |
| Bacillus amyloliquefaciens (genome shuffled) | Genome shuffling | 179.22 mg/L |
Table 4: Optimized Fermentation Parameters for this compound Production
| Parameter | Optimized Condition | Producing Strain | Reference(s) |
| Carbon Source | Inulin (7.97 g/L) | B. amyloliquefaciens LL3 | [3] |
| Glucose | B. subtilis | [8] | |
| Nitrogen Source | L-sodium glutamate (B1630785) (16.02 g/L) | B. amyloliquefaciens LL3 | [3] |
| Soybean meal | B. subtilis | [8] | |
| pH | 7.0 | B. amyloliquefaciens LL3 | [3] |
| Temperature | 27°C | B. amyloliquefaciens LL3 | [3] |
| Amino Acid Addition | Asn (0.0752 g/L), Gln (0.1992 g/L), Pro (0.1464 g/L) at 12h | B. subtilis ZK-H2 |
Biosynthesis and Regulatory Pathways of this compound
The biosynthesis of this compound is a complex process involving a large multi-enzyme complex and is tightly regulated at the genetic level. Understanding these pathways is key to rationally engineering strains for enhanced production.
This compound Biosynthesis Pathway
This compound is synthesized via the non-ribosomal peptide synthesis (NRPS) pathway. The itu operon encodes the multi-modular enzymes responsible for this process.
References
- 1. Cloning, Sequencing, and Characterization of the this compound Operon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iturinic Lipopeptide Diversity in the Bacillus subtilis Species Group – Important Antifungals for Plant Disease Biocontrol Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Iturinic Lipopeptide Diversity in the Bacillus subtilis Species Group – Important Antifungals for Plant Disease Biocontrol Applications [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Gene Expression and Characterization of this compound Lipopeptide Biosurfactant from Bacillus aryabhattai for Enhanced Oil Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Lipopeptide this compound Produced by Bacillus amyloliquefaciens NCPSJ7 and Its Antifungal Activities against Fusarium oxysporum f. sp. niveum [mdpi.com]
- 9. Identification of Lipopeptide this compound Produced by Bacillus amyloliquefaciens NCPSJ7 and Its Antifungal Activities against Fusarium oxysporum f. sp. niveum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target Mechanism of Iturinic Lipopeptide on Differential Expression Patterns of Defense-Related Genes against Colletotrichum acutatum in Pepper - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of action of Iturin A on fungal pathogens
An In-depth Technical Guide on the Core Mechanism of Action of Iturin A on Fungal Pathogens
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, a cyclic lipopeptide produced by various Bacillus species, demonstrates potent antifungal activity against a broad spectrum of pathogenic fungi.[1] Its primary mechanism of action involves a direct interaction with the fungal cell membrane, leading to a cascade of downstream events that culminate in cell death. This guide elucidates the multifaceted mechanism of this compound, detailing its molecular interactions, the resultant cellular and metabolic perturbations, and the signaling pathways involved. Quantitative data on its efficacy and detailed experimental protocols are provided to support further research and development.
Core Mechanism of Action: Membrane Disruption
The principal antifungal action of this compound is the disruption of the fungal cytoplasmic membrane.[1] This process is initiated by the interaction of the lipopeptide with sterols, primarily ergosterol, which are essential components of fungal membranes.[2]
-
Interaction with Sterols: this compound's lipophilic fatty acid tail inserts into the lipid bilayer, while the cyclic peptide moiety interacts with membrane components. This interaction is significantly influenced by the sterol composition of the membrane.[3] Iturins can form a ternary complex with phospholipids (B1166683) and sterols.[4] This interaction leads to the formation of ion-conducting pores or channels.[2][4]
-
Increased Membrane Permeability: The formation of these pores drastically increases the permeability of the cell membrane.[1][5] This leads to an uncontrolled efflux of essential intracellular ions, particularly K+, and the leakage of other cytoplasmic components.[1][6] The resulting loss of ionic homeostasis and cellular contents disrupts critical cellular functions.[5][6]
Downstream Cellular and Metabolic Consequences
The initial membrane damage triggers a series of secondary effects that contribute to the potent fungicidal activity of this compound.
Induction of Oxidative Stress
A significant consequence of this compound treatment is the accumulation of intracellular Reactive Oxygen Species (ROS).[7][8][9]
-
ROS Accumulation: this compound causes an imbalance in ROS homeostasis, leading to a significant increase in their concentration within the fungal cell.[7][8] This has been observed in various fungi, including Fusarium oxysporum and Aspergillus niger.[7][8]
-
Oxidative Damage: The excess ROS leads to oxidative stress, causing damage to vital cellular components such as lipids (lipid peroxidation), proteins, and DNA, which further contributes to cell death.[8][10]
Mitochondrial Dysfunction and Energy Depletion
Mitochondria are a key target of this compound-induced stress. The compound triggers significant mitochondrial damage and disrupts the cell's energy supply.[11][12]
-
Decreased Mitochondrial Membrane Potential (MMP): this compound causes a reduction in the mitochondrial membrane potential, a critical indicator of mitochondrial health and function.[8][12][13]
-
Inhibition of Respiratory Chain: The activity of mitochondrial respiratory chain complexes is significantly reduced upon treatment with this compound.[12][13] This impairment of electron transport disrupts the primary mechanism of energy production.
-
ATP Depletion: Consequently, ATP synthesis is suppressed, leading to a state of energy depletion within the fungal cell.[8][11] this compound has been shown to inhibit mitochondrial ATPase activity, directly impacting ATP production.[8]
Induction of Apoptosis and Autophagy
This compound can induce programmed cell death pathways in fungal pathogens.[1][8]
-
Apoptosis: The accumulation of ROS and mitochondrial damage are classic triggers for apoptosis.[8][10] Hallmarks of apoptosis, such as the hyperpolarization of the mitochondrial membrane potential and malondialdehyde accumulation, have been observed in this compound-treated fungi.[8][10]
-
Autophagy: In some fungi, such as Fusarium oxysporum f. sp. niveum, this compound has been observed to induce autophagy, characterized by mitochondrial swelling and the appearance of autophagic bodies, rather than apoptosis.[2]
Interference with Fungal Signaling Pathways
This compound affects key signaling pathways that regulate stress responses in fungi.
-
Hog1 MAPK Pathway: Treatment with iturins has been shown to induce the activation of the Hog1 mitogen-activated protein kinase (MAPK) pathway.[14][15] This pathway is central to the fungal response to osmotic and oxidative stress.
-
Cell Wall Integrity (CWI) Pathway: this compound can cause defects in cell wall integrity, and the Slt2 MAPK pathway (a component of the CWI pathway) may be involved in fungal sensitivity to the lipopeptide.[14][15]
Morphological Alterations
The collective cellular damage manifests as severe morphological changes to the fungal structure.
-
Hyphal and Conidial Damage: Scanning and transmission electron microscopy have revealed that this compound causes mycelial twisting, collapse, and structural deterioration of conidia and hyphae.[8][11]
-
Ultrastructural Damage: At the ultrastructural level, this compound treatment leads to the disintegration of organelles, intracellular vacuolization, and disruption of the cell wall and membrane layers.[2][6][8][11]
Quantitative Data on Antifungal Activity
The efficacy of this compound varies depending on the fungal species and the specific isoform of the lipopeptide.
| Fungal Pathogen | Assay Type | Concentration | Effect | Reference |
| Aspergillus niger | MIC | 25 µg/mL | Complete inhibition of growth. | [8][16] |
| Aspergillus niger | Mycelial Growth Inhibition | 1/2 MIC (12.5 µg/mL) | 72% reduction in diameter. | [8] |
| Aspergillus niger | Mycelial Growth Inhibition | MIC (25 µg/mL) | 77.16% reduction in diameter. | [8] |
| Aspergillus niger | Mycelial Growth Inhibition | 2MIC (50 µg/mL) | 83.83% reduction in diameter. | [8] |
| Candida albicans | MIC | 25 µg/mL | Complete inhibition of growth. | [5] |
| Candida albicans | Membrane Permeability (PI Staining) | 20 µg/mL | 88.79% of cells stained positive. | [5] |
| Candida albicans | Membrane Permeability (PI Staining) | 25 µg/mL | 97.04% of cells stained positive. | [5] |
| Fusarium oxysporum | Mycelial Growth Inhibition | 25 µg/mL | 50.35% inhibition. | [7] |
| Fusarium oxysporum | Mycelial Growth Inhibition | 50 µg/mL | 66.58% inhibition. | [7] |
| Fusarium oxysporum | Mycelial Growth Inhibition | 100 µg/mL | Complete inhibition. | [7] |
| Fusarium oxysporum f. sp. niveum | EC₅₀ | 60 µg/mL | 50% reduction in mycelial density. | [2] |
| Magnaporthe grisea | MIC (C14 Iturin W) | 20 µg/mL | Complete inhibition of growth. | [17] |
| Magnaporthe grisea | MIC (C15 Iturin W) | 8 µg/mL | Complete inhibition of growth. | [17] |
| Cellular Target / Process | Fungal Pathogen | This compound Concentration | Observed Effect | Reference |
| ATPase Activity | Aspergillus niger | 1/2 MIC (12.5 µg/mL) | 39% reduction. | [8] |
| ATPase Activity | Aspergillus niger | MIC (25 µg/mL) | 61.59% reduction. | [8] |
| ATPase Activity | Aspergillus niger | 2MIC (50 µg/mL) | 93.34% reduction. | [8] |
| SDH Activity | Aspergillus niger | 1/2 MIC (12.5 µg/mL) | 21.33% reduction. | [8] |
| SDH Activity | Aspergillus niger | 2MIC (50 µg/mL) | 84.86% reduction. | [8] |
| MDH Activity | Aspergillus niger | 1/2 MIC to 2MIC | 52.49% to 85.49% reduction. | [8] |
| Mitochondrial Respiratory Complex I | Phytophthora infestans | 50 µg/mL | Activity reduced to ~61% of control. | [12][13] |
| Mitochondrial Respiratory Complex II | Phytophthora infestans | 50 µg/mL | Activity reduced to ~35% of control. | [12][13] |
| Mitochondrial Respiratory Complex III | Phytophthora infestans | 50 µg/mL | Activity reduced to ~43% of control. | [12][13] |
| Mitochondrial Respiratory Complex IV | Phytophthora infestans | 50 µg/mL | Activity reduced to ~31% of control. | [12][13] |
| Mitochondrial Respiratory Complex V | Phytophthora infestans | 50 µg/mL | Activity reduced to ~38% of control. | [12][13] |
Visualized Mechanisms and Workflows
Diagram: Overall Mechanism of Action of this compound
Caption: Logical flow of this compound's antifungal mechanism.
Diagram: this compound-Induced Oxidative Stress and Signaling
Caption: Signaling cascade initiated by this compound.
Diagram: Experimental Workflow for Mechanism Analysis
Caption: Workflow for studying this compound's antifungal action.
Key Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the twofold dilution method.[8]
-
Preparation: Prepare a stock solution of this compound. Serially dilute the stock solution twofold in a liquid medium (e.g., Potato Dextrose Broth - PDB) in a 96-well microtiter plate.
-
Inoculation: Prepare a fungal spore suspension (e.g., 10⁶ spores/mL). Add an equal volume of the spore suspension to each well containing the diluted this compound.
-
Controls: Include a positive control (spore suspension in medium without this compound) and a negative control (medium only).
-
Incubation: Incubate the plates at an optimal temperature (e.g., 28°C) for 24-48 hours.
-
Assessment: The MIC is defined as the lowest concentration of this compound at which no visible fungal growth is observed.[8]
Cell Membrane Permeability Assay (Propidium Iodide Staining)
This method assesses membrane integrity by using a fluorescent dye that only enters cells with compromised membranes.[2][16]
-
Treatment: Culture fungal mycelia in a liquid medium. Treat the mycelia with different concentrations of this compound (e.g., 0, 1/2MIC, MIC, 2MIC) for a specified duration (e.g., 12 hours).
-
Staining: Harvest the mycelia and wash three times with Phosphate-Buffered Saline (PBS, pH 7.4). Resuspend the mycelia in PBS containing Propidium Iodide (PI) at a final concentration of 10 µg/mL.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Observation: Wash the mycelia again with PBS to remove excess dye. Observe the samples using a fluorescence microscope. Cells with damaged membranes will emit red fluorescence.[2]
Intracellular ROS Accumulation Assay (DCFH-DA Staining)
This assay quantifies intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[7][16]
-
Treatment: Treat fungal mycelia with various concentrations of this compound as described in the PI assay.
-
Staining: Harvest and wash the mycelia three times with PBS. Resuspend the mycelia in PBS containing 10 µM DCFH-DA.
-
Incubation: Incubate at 28°C for 30 minutes in the dark.
-
Observation: Wash the mycelia to remove the excess probe. Observe under a fluorescence microscope (excitation ~488 nm, emission ~525 nm). An increase in green fluorescence intensity indicates an accumulation of intracellular ROS.[7][16]
Mitochondrial Membrane Potential (MMP) Assay (JC-1 Staining)
JC-1 is a cationic dye that indicates mitochondrial health by shifting its fluorescence emission from red (healthy, high MMP) to green (unhealthy, low MMP).[13]
-
Treatment: Treat fungal mycelia with this compound (e.g., 50 µg/mL) for a predetermined time (e.g., 16 hours).
-
Staining: Collect the treated mycelia and stain with 10 µg/mL of JC-1 in the dark for 20 minutes.
-
Observation: Monitor red and green fluorescence using a fluorescence microscope or spectrophotometer. A decrease in the red/green fluorescence intensity ratio indicates a drop in MMP.[13]
Conclusion and Future Directions
This compound employs a multi-pronged strategy to exert its potent antifungal effects. Its primary attack on the cell membrane initiates a cascade of destructive events, including oxidative stress, mitochondrial failure, and the induction of programmed cell death, ultimately leading to the demise of the fungal pathogen. The detailed understanding of this mechanism of action is crucial for its development as a biopesticide or therapeutic agent. Future research should focus on structure-activity relationship (SAR) studies to design analogs with enhanced potency and reduced toxicity[18][19], investigating potential synergistic effects with other antifungal agents, and overcoming challenges related to production yield and formulation.
References
- 1. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Interaction of this compound, a lipopeptide antibiotic, with Saccharomyces cerevisiae cells: influence of the sterol membrane composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic effect of this compound on Candida albicans oral infection and its pathogenic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the lipopeptide antibiotic, this compound, on morphology and membrane ultrastructure of yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Exploring Mechanisms of Antifungal Lipopeptide this compound from Bacillus against Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound Extracted From Bacillus subtilis WL-2 Affects Phytophthora infestans via Cell Structure Disruption, Oxidative Stress, and Energy Supply Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound Extracted From Bacillus subtilis WL-2 Affects Phytophthora infestans via Cell Structure Disruption, Oxidative Stress, and Energy Supply Dysfunction [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. The bacterial lipopeptide iturins induce Verticillium dahliae cell death by affecting fungal signalling pathways and mediate plant defence responses involved in pathogen-associated molecular pattern-triggered immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Novel Synthesis of the Antifungal Cyclic Lipopeptide this compound and Its Fluorinated Analog for Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Total synthesis of antifungal lipopeptide this compound analogues and evaluation of their bioactivity against F. graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isoforms of Iturin A (A1-A8): Structures and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the different isoforms of Iturin A (A1-A8), a class of potent antifungal cyclic lipopeptides produced by various Bacillus species. The document details their structural variations, presents quantitative data in a structured format, outlines common experimental protocols for their study, and visualizes their general mechanism of action.
Core Structure and Isoform Variation
This compound possesses a conserved cyclic heptapeptide (B1575542) structure composed of seven α-amino acids. The sequence is typically L-Asn-D-Tyr-D-Asn-L-Gln-L-Pro-D-Asn-L-Ser.[1][2][3] The defining feature that differentiates the this compound isoforms is the length and branching of the β-amino fatty acid (β-AA) chain attached to the N-terminal L-asparagine. This lipid tail typically ranges from 14 to 17 carbon atoms.[4][5] The variations in the fatty acid chain, including normal (n), iso (branched at the penultimate carbon), and anteiso (branched at the antepenultimate carbon) configurations, give rise to the different isoforms, from A1 to A8.[6][7]
Quantitative Data of this compound Isoforms
The structural differences among this compound isoforms lead to variations in their molecular weights and formulas. The following table summarizes the key quantitative data for each isoform based on existing literature. It is important to note that Iturins A3, A4, and A5 are isomers with the same molecular mass, differing only in the branching of their C15 β-amino fatty acid chain.[6] Similarly, Iturins A6 and A7 are isomers with a C16 β-amino fatty acid.
| Isoform | β-Amino Fatty Acid Chain | Molecular Formula | Molecular Weight (Da) |
| Iturin A1 | C13 | C47H72N12O14 | 1029.1 |
| Iturin A2 | n-C14 | C48H74N12O14 | 1043.2[8][9] |
| Iturin A3 | anteiso-C15 | C49H76N12O14 | 1057.2 |
| Iturin A4 | n-C15 | C49H76N12O14 | 1057.2 |
| Iturin A5 | iso-C15 | C49H76N12O14 | 1057.2[10] |
| Iturin A6 | n-C16 | C50H78N12O14 | 1071.2 |
| Iturin A7 | iso-C16 | C50H78N12O14 | 1071.2 |
| Iturin A8 | anteiso-C17 | C51H80N12O14 | 1085.3[7][11] |
Experimental Protocols
The isolation, purification, and structural characterization of this compound isoforms involve a series of established biochemical techniques.
Isolation and Purification
A common workflow for isolating and purifying this compound isoforms from Bacillus culture is as follows:
-
Acid Precipitation: The cell-free culture supernatant is acidified to a pH of around 2.0 using concentrated HCl. This causes the lipopeptides to precipitate out of the solution. The mixture is then typically stored at 4°C overnight to ensure complete precipitation.[12]
-
Extraction: The precipitate is collected by centrifugation and then extracted with methanol (B129727) or another suitable organic solvent to dissolve the lipopeptides.[12]
-
Purification by High-Performance Liquid Chromatography (HPLC): The crude extract is subjected to reversed-phase HPLC (RP-HPLC) for separation of the different isoforms. A C18 column is commonly used.[12][13] A linear gradient of acetonitrile (B52724) in water (often with a small amount of trifluoroacetic acid) is employed to elute the isoforms based on their hydrophobicity, which is determined by the length and branching of the fatty acid chain.[13]
Structural Elucidation
The precise structure of the purified this compound isoforms is determined using a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS):
-
Electrospray Ionization Mass Spectrometry (ESI-MS): This technique is used to determine the molecular weights of the purified isoforms.[12]
-
Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) is employed to fragment the parent ions. Analysis of the resulting fragment ions (typically b- and y-type ions) allows for the sequencing of the peptide backbone and the identification of the fatty acid chain length.[13][14]
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): This is another powerful technique for determining the molecular weights of the isoforms and can also be used in tandem (MS/MS) for structural analysis.[13]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, TOCSY, NOESY, HSQC, HMBC) NMR experiments are conducted to confirm the amino acid sequence, determine the stereochemistry of the amino acids, and elucidate the three-dimensional structure of the cyclic peptide in solution.[7]
Visualization of Biological Activity
The primary biological activity of this compound is its potent antifungal action. While the specific activities of each isoform can vary depending on the target organism, the general mechanism of action is understood to involve the disruption of the fungal cell membrane.
Caption: General mechanism of this compound's antifungal activity.
The diagram above illustrates the proposed workflow of this compound's antifungal action. The lipopeptide first interacts with the fungal cell membrane, with a preference for sterol-rich domains. This interaction leads to the formation of pores, disrupting membrane integrity.[15] The immediate consequences are an uncontrolled leakage of essential ions, such as K+, and the induction of oxidative stress through the generation of reactive oxygen species (ROS).[4] This cascade of events ultimately leads to mitochondrial dysfunction and programmed cell death in the fungal pathogen.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Enhanced production of this compound by strengthening fatty acid synthesis modules in Bacillus amyloliquefaciens [frontiersin.org]
- 3. Enhanced production of this compound by strengthening fatty acid synthesis modules in Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of surfactins and iturins produced by potent fungal antagonist, Bacillus subtilis K1 isolated from aerial roots of banyan (Ficus benghalensis) tree using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C48H74N12O14 | CID 102287549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Structure of iturine A, a peptidolipid antibiotic from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Thermotolerant Marine Bacillus amyloliquefaciens S185 Producing Iturin A5 for Antifungal Activity against Fusarium oxysporum f. sp. cubense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. plantaedb.com [plantaedb.com]
- 12. [Purification and identification of this compound from Bacillus subtilis JA by electrospray ionization mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of lipopeptide isoforms by MALDI-TOF-MS/MS based on the simultaneous purification of iturin, fengycin, and surfactin by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antagonistic Mechanism of this compound and Plipastatin A from Bacillus amyloliquefaciens S76-3 from Wheat Spikes against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Iturinic Lipopeptide Diversity in the Bacillus subtilis Species Group – Important Antifungals for Plant Disease Biocontrol Applications [frontiersin.org]
Iturin A: A Comprehensive Technical Guide on its Biological and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iturin A is a potent cyclic lipopeptide produced by various strains of Bacillus subtilis. It belongs to the iturin family of antibiotics, which are characterized by a heptapeptide (B1575542) ring linked to a β-amino fatty acid chain. This unique amphiphilic structure, consisting of a hydrophilic peptide ring and a hydrophobic lipid tail, is central to its diverse biological activities.[1][2] this compound has garnered significant attention in the scientific community for its strong antifungal properties, as well as its potential as an antibacterial, and anticancer agent. This technical guide provides an in-depth overview of the biological and physicochemical properties of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.
Physicochemical Properties
The physicochemical characteristics of this compound are fundamental to its biological function, particularly its ability to interact with and disrupt cell membranes. These properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄₈H₇₄N₁₂O₁₄ | [3] |
| Molecular Weight | 1043.17 g/mol | [3] |
| Structure | Cyclic lipopeptide with a seven-amino-acid ring and a β-amino fatty acid chain. The peptide sequence is typically L-Asn-D-Tyr-D-Asn-L-Gln-L-Pro-D-Asn-L-Ser. The fatty acid chain length can vary (C14-C17). | [4] |
| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO). | [5] |
| Critical Micelle Concentration (CMC) | 1.2 x 10⁻⁴ M | [6] |
| Surface Tension Reduction | Can reduce the surface tension of water to approximately 39.0 mN/m. | [6] |
Biological Activities
This compound exhibits a broad spectrum of biological activities, making it a molecule of interest for various therapeutic and biotechnological applications.
Antifungal Activity
This compound is renowned for its potent antifungal activity against a wide range of pathogenic yeasts and fungi.[4] Its primary mechanism of action involves the disruption of the fungal cell membrane's integrity, leading to increased permeability, leakage of cellular contents, and ultimately cell death.[1]
Table of Minimum Inhibitory Concentrations (MIC) of this compound against Various Fungi:
| Fungal Species | MIC (µg/mL) | Reference |
| Fusarium graminearum | 50 | [7] |
| Candida albicans | 25 | [8] |
| Aspergillus niger | 200 (inhibition) | [9] |
| Botrytis cinerea | 200 (inhibition) | [9] |
| Colletotrichum musae | 200 (inhibition) | [9] |
| Sclerotium rolfsii | 200 (inhibition) | [9] |
| Glomerella cingulata | 200 (inhibition) | [9] |
| Rhizoctonia solani | 200 (inhibition) | [9] |
| Various phytopathogenic fungi | 90 - 500 | [10] |
Antibacterial Activity
While its antifungal properties are more pronounced, this compound also demonstrates activity against some bacteria, particularly Gram-positive species.[4] The mechanism is similar to its antifungal action, involving disruption of the bacterial cell membrane.
Table of Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacteria:
| Bacterial Species | MIC (µg/mL) | Reference |
| Various indicator strains | 90 - 300 | [10] |
Cytotoxic Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines.
Table of IC50 Values of this compound against Cancer Cell Lines:
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| A549 | Lung Cancer | 7.73 | Not Specified | [11] |
| HTB-26 | Breast Cancer | 10 - 50 | Not Specified | [12] |
| PC-3 | Pancreatic Cancer | 10 - 50 | Not Specified | [12] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | Not Specified | [12] |
| Various Cancer Cell Lines | - | 10 - 50 | Not Specified | [12] |
Hemolytic Activity
A notable biological property of this compound is its hemolytic activity, the ability to lyse red blood cells.[13] This occurs through a colloid-osmotic mechanism initiated by the formation of pores in the erythrocyte membrane.[13] While specific HC50 values (the concentration causing 50% hemolysis) are not consistently reported in the literature, the hemolytic potential is a critical consideration for its therapeutic applications. It has been observed that at high concentrations (≥ 125 µg/mL), this compound can exhibit hemolytic effects.[14]
Signaling Pathways
This compound exerts its biological effects by modulating key cellular signaling pathways, particularly those involved in cell survival and inflammation.
Inhibition of the Akt Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and apoptosis. It achieves this by reducing the phosphorylation of Akt and its downstream targets, GSK3β and FoxO3a.[3]
Caption: this compound inhibits the Akt signaling pathway, leading to apoptosis.
Targeting of the MD-2/TLR4 Complex
This compound can also modulate inflammatory responses by targeting the myeloid differentiation factor 2 (MD-2)/Toll-like receptor 4 (TLR4) complex. This interaction can suppress downstream signaling pathways, such as the NF-κB pathway, which are involved in angiogenesis and cancer invasion.[15][16]
Caption: this compound targets the MD-2/TLR4 complex, inhibiting pro-cancerous signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Sterile culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microorganism suspension (adjusted to a standardized concentration, e.g., 0.5 McFarland standard)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Add 100 µL of sterile culture medium to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no this compound), and the twelfth well as a sterility control (no microorganism).
-
Inoculate wells 1 through 11 with 10 µL of the standardized microorganism suspension.
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of this compound in which no visible growth of the microorganism is observed.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells and is used to determine the cytotoxic effects of this compound.
Materials:
-
This compound stock solution
-
Sterile 96-well plates
-
Mammalian cell line
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (solvent only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Hemolytic Activity Assay
This assay quantifies the ability of this compound to lyse red blood cells.
Materials:
-
This compound stock solution
-
Freshly collected red blood cells (RBCs) from a suitable species (e.g., human, sheep)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (1% v/v in PBS) as a positive control for 100% hemolysis
-
Sterile 96-well microtiter plates
-
Centrifuge
-
Microplate reader
Procedure:
-
Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 2% (v/v) in PBS.
-
Add 100 µL of the 2% RBC suspension to each well of a 96-well plate.
-
Add 100 µL of PBS containing various concentrations of this compound to the wells.
-
For controls, add 100 µL of PBS (negative control, 0% hemolysis) and 100 µL of 1% Triton X-100 (positive control, 100% hemolysis).
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of released hemoglobin.
-
Calculate the percentage of hemolysis for each this compound concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Caption: Workflow for the hemolytic activity assay.
Conclusion
This compound is a multifaceted lipopeptide with a compelling profile of biological activities, underpinned by its distinct physicochemical properties. Its potent antifungal action, coupled with emerging evidence of its antibacterial and anticancer potential, positions it as a promising candidate for further research and development in the pharmaceutical and agricultural sectors. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for scientists and researchers working to unlock the full therapeutic and biotechnological potential of this compound. Further investigation into its in vivo efficacy, safety profile, and mechanisms of action will be crucial in translating its promising in vitro activities into tangible applications.
References
- 1. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Iturins, a special class of pore-forming lipopeptides: biological and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antagonistic Mechanism of this compound and Plipastatin A from Bacillus amyloliquefaciens S76-3 from Wheat Spikes against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic effect of this compound on Candida albicans oral infection and its pathogenic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization and Antimicrobial Studies of Iturin-Like and Bogorol-Like Lipopeptides From Brevibacillus spp. Strains GI9 and SKDU10 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Further aspects on the hemolytic activity of the antibiotic lipopeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bacillus velezensis iturins inhibit the hemolytic activity of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic implication of 'this compound' for targeting MD-2/TLR4 complex to overcome angiogenesis and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Iturin A: A Technical Guide to Molecular Docking and In Silico Analysis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iturin A, a cyclic lipopeptide produced by various strains of Bacillus subtilis, has garnered significant attention in the scientific community for its potent antifungal and anticancer properties.[1][2] Its unique structure, consisting of a heptapeptide (B1575542) ring linked to a β-amino fatty acid chain, is responsible for its diverse biological activities.[1] This technical guide provides an in-depth overview of the molecular docking and in silico studies of this compound, offering a comprehensive resource for researchers and professionals involved in drug discovery and development. We will delve into the quantitative data from various studies, provide detailed experimental protocols for key in silico and in vitro assays, and visualize the complex biological pathways and experimental workflows.
In Silico Analysis of this compound: A Strategic Workflow
The exploration of this compound's therapeutic potential begins with a robust in silico workflow. This computational approach allows for the efficient prediction of its molecular targets, binding affinities, and potential mechanisms of action before proceeding to more resource-intensive experimental validation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various molecular docking and in vitro studies of this compound.
Table 1: Molecular Docking Parameters of this compound with Various Protein Targets
| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| β-tubulin | This compound | -7.0 | Pro274, Thr276, Glu27 | [1] |
| Fungal Lectin (Macrophomina phaseolina) | This compound | -333.45 | TYR09, ARG7, ASP37 | |
| Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA) | This compound | High Affinity (qualitative) | Not specified | |
| Progesterone Receptor (PGR) | This compound | -5.5 | Not specified |
Table 2: In Vitro Bioactivity of this compound
| Activity Type | Target Organism/Cell Line | IC50 / EC50 / MIC | Reference |
| Antifungal | Fusarium oxysporum f. sp. niveum | EC50: 60 µg/mL | [3] |
| Antifungal | Gaeumannomyces graminis var. tritici | IC50: 34.7 µg/mL | |
| Antifungal | Candida albicans | MIC: 32 µg/mL | [2] |
| Antifungal | Fusarium graminearum | MIC for complete inhibition: 50 µg/mL | |
| Anticancer | A549 (Human Lung Cancer) | IC50: 7.73 µM | |
| Anticancer | MCF-7 (Human Breast Cancer) | IC50: 42.79 µg/mL |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the in silico and in vitro analysis of this compound.
Molecular Docking Protocol for this compound (Cyclic Lipopeptide)
This protocol outlines a general procedure for performing molecular docking of this compound with a target protein using software like AutoDock.
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a database like PubChem (Compound CID: 102287549) or model it using appropriate software.[4]
-
Optimize the geometry of the ligand using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define rotatable bonds.
-
For cyclic peptides, specialized tools or manual definition of the cyclic constraints might be necessary.
-
-
Target Protein Preparation:
-
Retrieve the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any existing ligands from the protein structure.
-
Add polar hydrogens and assign Kollman charges.
-
Define the binding site by specifying a grid box encompassing the active site residues.
-
-
Docking Simulation:
-
Use a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Set the docking parameters, including the number of genetic algorithm runs, population size, and number of evaluations.
-
Run the docking simulation to generate multiple binding poses of this compound in the protein's active site.
-
-
Analysis of Results:
-
Analyze the docking results based on the binding energy and the clustering of poses.
-
The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds and hydrophobic interactions.
-
Molecular Dynamics (MD) Simulation Protocol for this compound-Protein Complex using GROMACS
This protocol provides a general workflow for performing MD simulations to study the stability and dynamics of an this compound-protein complex.
-
System Preparation:
-
Start with the best-docked pose of the this compound-protein complex.
-
Choose a suitable force field (e.g., CHARMM36, AMBER).
-
Generate the topology files for both the protein and this compound. Parametrization of the cyclic lipopeptide may require specialized tools or manual parameterization.
-
Create a simulation box (e.g., cubic or dodecahedron) and solvate the system with an appropriate water model (e.g., TIP3P).
-
Add ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization to remove steric clashes and relax the system.
-
Use the steepest descent algorithm followed by the conjugate gradient algorithm.
-
-
Equilibration:
-
Perform NVT (constant Number of particles, Volume, and Temperature) equilibration to stabilize the temperature of the system.
-
Perform NPT (constant Number of particles, Pressure, and Temperature) equilibration to stabilize the pressure and density of the system. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration.
-
-
Production MD Run:
-
Run the production MD simulation for a desired length of time (e.g., 100-200 ns) without any restraints.
-
Save the trajectory data at regular intervals.
-
-
Analysis:
-
Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), radius of gyration, and hydrogen bond interactions over time to assess the stability of the complex.
-
MTT Assay Protocol for Determining the Cytotoxicity of this compound
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Plate the target cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a series of dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a blank control (medium only).
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plates for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
-
Signaling Pathways Modulated by this compound
In silico and in vitro studies have revealed that this compound exerts its biological effects by modulating key signaling pathways. The following diagrams illustrate two of the most significant pathways.
This compound-Mediated Inhibition of the Akt Signaling Pathway in Cancer Cells
The PI3K/Akt signaling pathway is crucial for cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers. This compound has been shown to inhibit this pathway, leading to apoptosis in cancer cells.[2]
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Oxidative stress response pathways in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Iturin A from Bacterial Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of Iturin A, a potent antifungal lipopeptide produced by various Bacillus species. The information compiled herein is intended to guide researchers in developing efficient and scalable purification strategies for this compound for applications in agriculture, pharmaceuticals, and biotechnology.
Introduction
This compound is a cyclic lipopeptide antibiotic with a broad spectrum of antifungal activity, making it a promising candidate for the development of biocontrol agents and novel therapeutic drugs.[1][2] It is synthesized non-ribosomally by several strains of Bacillus, most notably Bacillus subtilis and Bacillus amyloliquefaciens.[1] The this compound family consists of several homologs that differ in the length of their fatty acid side chains.[2] Effective extraction and purification are critical steps to isolate this compound from the complex fermentation broth for further characterization and application. This document outlines common and effective methods for its purification.
Data Presentation: Comparison of Purification Techniques
The following table summarizes quantitative data from various studies on the extraction and purification of this compound, providing a comparative overview of different methodologies.
| Method | Bacterial Strain | Key Parameters | Yield/Concentration | Purity | Reference |
| Acid Precipitation & Methanol (B129727) Extraction | Bacillus subtilis JA | 6M HCl to pH 2.0, overnight at 4°C, methanol extraction | Not specified | Sufficient for HPLC | [3] |
| Acid Precipitation & Methanol Extraction | Bacillus amyloliquefaciens NCPSJ7 | 6M HCl to pH 2.0, 4h, methanol extraction | EC50 of 60 µg/mL against F. oxysporum | Not specified | [4] |
| Aqueous Two-Phase System (ATPS) | Bacillus amyloliquefaciens NJN-6 | Ethanol (B145695)/Ammonium (B1175870) sulfate (B86663) system | Correlation coefficient of 0.9961 for 20-140 mg/L | Baseline separation of homologs | [5][6] |
| 1-Butanol Extraction & Methanol Substitution (BEMS) | Bacillus subtilis ATCC 21556 | 1-butanol extraction from culture supernatant | Higher recovery efficiency than APME | Not specified | [7] |
| Biofilm Fermentation & Methanol Extraction | Bacillus velezensis ND | Methanol extraction from fermentation broth | Up to 6.8 ± 0.1 g/L | Not specified | [8][9] |
| Preparative HPLC | Bacillus velezensis T701 | C18 column | 110 mg/L | ≥ 99.5% | [10][11] |
Experimental Workflow
The general workflow for the extraction and purification of this compound from a bacterial culture involves several key stages, from fermentation to final purification and analysis.
Caption: Experimental workflow for this compound extraction and purification.
Experimental Protocols
Protocol 1: Extraction by Acid Precipitation and Methanol Extraction
This is a widely used and effective method for the initial recovery of lipopeptides from the culture supernatant.[3][4][7]
Materials:
-
Cell-free culture supernatant
-
6M Hydrochloric Acid (HCl)
-
Methanol
-
Centrifuge and appropriate tubes
-
pH meter
Procedure:
-
Centrifugation: Centrifuge the bacterial culture at a high speed (e.g., 8,000 - 10,000 x g) for 10-20 minutes to pellet the bacterial cells.[12]
-
Supernatant Collection: Carefully decant and collect the cell-free supernatant.
-
Acidification: Adjust the pH of the supernatant to 2.0 by slowly adding 6M HCl while stirring.[3][4]
-
Precipitation: Incubate the acidified supernatant at 4°C overnight to allow for the complete precipitation of the lipopeptides.[3][13]
-
Pellet Collection: Centrifuge the mixture at 8,000 - 10,000 x g for 10-20 minutes at 4°C to collect the precipitate. Discard the supernatant.[7][13]
-
Methanol Extraction: Resuspend the pellet in a suitable volume of methanol and vortex or shake for 30 minutes to extract the this compound.[3][4][14]
-
Clarification: Centrifuge the methanol extract to pellet any insoluble material.
-
Drying: The clarified methanol extract containing the crude this compound can be concentrated or dried using a rotary evaporator or vacuum centrifuge.
Protocol 2: Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for the separation and purification of this compound homologs to a high degree of purity.[2][15]
Materials:
-
Crude this compound extract (dissolved in a suitable solvent like methanol)
-
HPLC system with a UV detector
-
C18 analytical or semi-preparative column (e.g., 4.6 x 250 mm, 5 µm particle size)[3][11]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Acetate[2][16]
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA or Methanol[2][16]
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Dissolve the crude this compound extract in the mobile phase or methanol and filter through a 0.22 µm syringe filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions. A common starting condition is a mixture of water and acetonitrile (e.g., 60:40 v/v).[2]
-
Injection: Inject the filtered sample onto the HPLC column. The injection volume will depend on the column size and sample concentration.
-
Elution: Elute the bound this compound using a gradient or isocratic elution method. A typical gradient involves increasing the concentration of the organic solvent (Mobile Phase B) over time. For example, a linear gradient from 40% to 100% acetonitrile over 30-60 minutes can effectively separate this compound homologs.[17]
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength of 210 nm or 220 nm.[16][18]
-
Fraction Collection: Collect the fractions corresponding to the peaks of interest.
-
Solvent Evaporation: Evaporate the solvent from the collected fractions to obtain purified this compound.
-
Purity Analysis: Re-inject a small amount of the purified fraction into the HPLC to confirm its purity.
Protocol 3: Aqueous Two-Phase System (ATPS) Extraction
ATPS offers a potentially more environmentally friendly and rapid alternative for the primary extraction of this compound.[5][6]
Materials:
-
Cell-free culture supernatant
-
Ethanol
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Centrifuge
Procedure:
-
System Formation: In a centrifuge tube, mix the cell-free supernatant with ethanol and ammonium sulfate. A typical ratio could be 1 mL of supernatant, 0.2 mL of ethanol, and 0.5 g of ammonium sulfate.[6]
-
Phase Separation: Vortex the mixture for a few minutes and then centrifuge at a moderate speed (e.g., 6,000 x g) for 5-10 minutes to facilitate the separation of the two phases.[6]
-
Phase Collection: this compound will partition into the ethanol-rich upper phase. Carefully collect this upper phase.
-
Further Processing: The collected phase can be directly analyzed by HPLC or subjected to further purification steps.
Characterization of Purified this compound
Once purified, the identity and structure of this compound can be confirmed using various analytical techniques:
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF-MS) are used to determine the molecular weights of the this compound homologs.[3][19]
-
Tandem Mass Spectrometry (MS/MS): Provides fragmentation patterns that can be used to sequence the peptide portion of the molecule.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the three-dimensional structure of this compound.[10]
By following these protocols and utilizing the comparative data, researchers can effectively extract and purify this compound for a wide range of scientific and industrial applications.
References
- 1. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gigvvy.com [gigvvy.com]
- 3. [Purification and identification of this compound from Bacillus subtilis JA by electrospray ionization mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Lipopeptide this compound Produced by Bacillus amyloliquefaciens NCPSJ7 and Its Antifungal Activities against Fusarium oxysporum f. sp. niveum [mdpi.com]
- 5. Quantification of the antifungal lipopeptide this compound by high performance liquid chromatography coupled with aqueous two-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Frontiers | Enhanced this compound production in a two-compartment biofilm reactor by Bacillus velezensis ND [frontiersin.org]
- 9. Enhanced this compound production in a two-compartment biofilm reactor by Bacillus velezensis ND - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Production, Purification and Characterization of ‘this compound-2’ a Lipopeptide with Antitumor Activity from Chinese Sauerkraut Bacterium <i>Bacillus velezensis</i> T701 - ProQuest [proquest.com]
- 12. Isolation and characterization of a high iturin yielding Bacillus velezensis UV mutant with improved antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of surfactins and iturins produced by potent fungal antagonist, Bacillus subtilis K1 isolated from aerial roots of banyan (Ficus benghalensis) tree using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ijcmas.com [ijcmas.com]
- 16. Statistical optimization of antifungal this compound production from Bacillus amyloliquefaciens RHNK22 using agro-industrial wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 19. Production of Biosurfactant Lipopeptides this compound, Fengycin, and Surfactin A from Bacillus subtilis CMB32 for Control of Colletotrichum gloeosporioides -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
Application Notes and Protocols for Antifungal Susceptibility Testing of Iturin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to evaluate the antifungal efficacy of Iturin A, a potent cyclic lipopeptide produced by various Bacillus species.[1] this compound demonstrates a broad spectrum of activity against pathogenic fungi by disrupting the integrity of the cell membrane, which leads to increased permeability and cell death.[1][2] Standardized antifungal susceptibility testing (AFST) is crucial for determining its potency and spectrum of activity, providing essential data for research and potential therapeutic applications. The protocols outlined below are based on established methods, including those guided by the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and accuracy.
Mechanism of Action Overview
This compound exerts its antifungal effect primarily by interacting with the fungal cytoplasmic membrane.[1] This interaction leads to the formation of ion-conducting pores, causing an increase in potassium (K+) permeability and the leakage of other vital cellular components.[1][3] This disruption of membrane integrity and homeostasis can trigger oxidative stress, mitochondrial damage, and ultimately lead to apoptosis or programmed cell death.[4][5]
Caption: Antifungal mechanism of this compound on a fungal cell.
Quantitative Data Summary: In Vitro Antifungal Activity of this compound
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antimicrobial agent's effectiveness. The following table summarizes reported MIC values for this compound against various fungal pathogens. It is important to note that MIC values can vary depending on the specific this compound homologue, the fungal strain, and the testing conditions, such as the growth medium used.[2]
| Fungal Species | This compound Concentration (µg/mL) | Method | Reference |
| Candida albicans | 25 | Broth Microdilution | [2][6][7] |
| Candida albicans | 32 | Broth Microdilution | [5] |
| Candida albicans (A1 homologue) | 5 | Broth Microdilution | [8] |
| Candida albicans (A2/A4/A5 homologues) | 10 | Broth Microdilution | [8] |
| Aspergillus niger | - (Effective Inhibition) | Broth Microdilution | [4][9] |
| Fusarium graminearum | 50 | Broth Microdilution | [3] |
| Fusarium oxysporum f. sp. niveum | 60 (EC₅₀) | Mycelial Growth Inhibition | [10] |
Experimental Protocols
Protocol 1: Broth Microdilution Susceptibility Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast and filamentous fungi, adapted from CLSI documents M27 and M38.[11][12]
1. Materials
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent like methanol (B129727) or DMSO).
-
Sterile 96-well flat-bottom microtiter plates.
-
Fungal culture grown on appropriate agar (B569324) (e.g., Potato Dextrose Agar - PDA).
-
Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS for yeasts; Potato Dextrose Broth - PDB for molds).[2][13]
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS).
-
Spectrophotometer or hemocytometer.
-
Positive control antifungal (e.g., Nystatin, Amphotericin B).[2][5]
-
Sterile water and solvent for controls.
2. Inoculum Preparation
-
Yeasts (e.g., Candida albicans):
-
Subculture the yeast on a PDA plate and incubate at 35-37°C for 24-48 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[8]
-
Further dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.
-
-
Molds (e.g., Aspergillus niger):
-
Grow the mold on a PDA plate at 28-30°C for 5-7 days until sporulation is evident.
-
Harvest spores by gently flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and scraping the surface.
-
Count the spores using a hemocytometer and adjust the suspension to a concentration of 1 x 10⁶ spores/mL.[13]
-
Dilute this suspension in the test broth to achieve a final inoculum of 0.4-5 x 10⁴ spores/mL in the wells.
-
3. Plate Preparation (Serial Dilution)
-
Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.
-
Prepare a working solution of this compound at twice the highest desired final concentration.
-
Add 200 µL of this this compound working solution to the first well of each test row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to the second-to-last well. Discard 100 µL from the second-to-last well.
-
The last well in each row should contain 100 µL of broth only, serving as the growth control (sterility control if uninoculated, positive growth control if inoculated). A solvent control should also be included.
4. Inoculation and Incubation
-
Add 100 µL of the final diluted fungal inoculum to each well (except sterility control wells). This brings the total volume to 200 µL and halves the this compound concentration to the desired final test range.[13]
-
Seal the plates and incubate at the appropriate temperature (35-37°C for Candida, 28-30°C for Aspergillus) for 24-48 hours.[2][13]
5. Determination of MIC
-
The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.[2] For some drug-fungus combinations, a prominent reduction in growth (e.g., ≥50%) is used as the endpoint.
-
Results can also be read using a microplate reader by measuring the optical density (OD) at 600 nm.[2]
Caption: Workflow for the broth microdilution antifungal assay.
Protocol 2: Agar Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antifungal activity, observed as a zone of growth inhibition.
1. Materials
-
This compound stock solution.
-
Sterile filter paper disks (6 mm diameter).
-
Petri dishes (90 or 150 mm).
-
Appropriate agar medium (e.g., Mueller-Hinton Agar supplemented with glucose and methylene (B1212753) blue, or PDA).
-
Fungal culture.
-
Sterile saline (0.85% NaCl).
-
Positive control antifungal disks and blank solvent disks.
2. Inoculum and Plate Preparation
-
Prepare a fungal inoculum suspension as described in the broth microdilution protocol (adjusted to 0.5 McFarland standard for yeasts or 10⁶ spores/mL for molds).
-
Uniformly streak the inoculum over the entire surface of the agar plate using a sterile cotton swab to create a lawn.
-
Allow the plate to dry for 5-15 minutes before applying the disks.
3. Disk Application and Incubation
-
Aseptically apply a known amount of the this compound solution (e.g., 10-20 µL of a specific concentration) to sterile blank paper disks.[3]
-
Allow the solvent to evaporate completely.
-
Place the this compound-impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates. Ensure disks are pressed firmly to make full contact with the agar.
-
Incubate the plates under the appropriate conditions (e.g., 35°C for 24-48 hours for Candida).
4. Measurement and Interpretation
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).
-
The size of the inhibition zone correlates with the susceptibility of the fungus to this compound. While this method is less quantitative than MIC testing, it is excellent for screening purposes.[14][15]
Caption: Workflow for the agar disk diffusion antifungal assay.
References
- 1. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic effect of this compound on Candida albicans oral infection and its pathogenic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonistic Mechanism of this compound and Plipastatin A from Bacillus amyloliquefaciens S76-3 from Wheat Spikes against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Mechanisms of Antifungal Lipopeptide this compound from Bacillus against Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inis.iaea.org [inis.iaea.org]
- 6. Therapeutic effect of this compound on Candida albicans oral infection and its pathogenic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of surfactins and iturins produced by potent fungal antagonist, Bacillus subtilis K1 isolated from aerial roots of banyan (Ficus benghalensis) tree using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. testinglab.com [testinglab.com]
- 12. New Antifungal Document Editions | News | CLSI [clsi.org]
- 13. mdpi.com [mdpi.com]
- 14. Comparing methods for identifying Bacillus strains capable of producing the antifungal lipopeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparing methods for identifying Bacillus strains capable of producing the antifungal lipopeptide this compound. | Sigma-Aldrich [sigmaaldrich.com]
Application of Iturin A as a Biocontrol Agent Against Plant Pathogens: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iturin A, a cyclic lipopeptide produced by various Bacillus species, notably Bacillus subtilis and Bacillus amyloliquefaciens, has emerged as a potent and promising biocontrol agent for the management of plant diseases.[1][2] Its broad-spectrum antifungal activity, coupled with its ability to induce systemic resistance in plants, makes it a valuable tool in sustainable agriculture.[2][3] This document provides detailed application notes, quantitative data summaries, and experimental protocols for researchers and professionals interested in utilizing this compound for plant pathogen control.
This compound's primary mechanism of action involves the disruption of fungal cell membranes, leading to increased permeability and ultimately cell death.[2][4] Additionally, it can trigger the plant's own defense mechanisms, primarily through the salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways, leading to induced systemic resistance (ISR).[2] This dual mode of action contributes to its efficacy against a wide range of phytopathogens.
Data Presentation: Efficacy of this compound Against Plant Pathogens
The following tables summarize the quantitative data on the effectiveness of this compound against various plant pathogens, providing a basis for comparison and application development.
Table 1: Minimum Inhibitory Concentration (MIC) and Effective Concentration (EC₅₀) of this compound
| Pathogen | Host Plant | MIC (µg/mL) | EC₅₀ (µg/mL) | Reference(s) |
| Fusarium graminearum | Wheat | 50 | - | [2] |
| Fusarium oxysporum f. sp. niveum | Watermelon | - | 60 | [1] |
| Phytophthora infestans | Potato | 50 (inhibition rate of 84.9%) | - | [4] |
| Candida albicans | - | 32 | - | [2] |
| Aspergillus niger | - | 25 | - | [5] |
| Rhizopus stolonifer | Cherry Tomato | 512 (effective inhibitory concentration) | - | [3] |
Table 2: In Vivo Efficacy of this compound in Plant Disease Control
| Pathogen | Host Plant | This compound Concentration | Disease Reduction (%) | Reference(s) |
| Rhizopus stolonifer | Cherry Tomato | 512 µg/mL | 50% reduction in disease incidence | [3] |
| Phytophthora infestans | Potato | 50 µg/mL | Significant inhibition of mycelial growth | [4] |
| Fusarium oxysporum f. sp. niveum | Watermelon | 30 µg/mL | Inhibition of mycelial growth and conidia germination | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the production, purification, and application of this compound as a biocontrol agent.
Protocol 1: Production and Extraction of this compound from Bacillus subtilis
Objective: To produce and extract crude this compound from a liquid culture of Bacillus subtilis.
Materials:
-
Bacillus subtilis strain (known this compound producer)
-
Landy medium or other suitable fermentation medium[6]
-
Shaker incubator
-
Centrifuge
-
6M HCl
-
Rotary evaporator
-
Lyophilizer (optional)
-
Sterile flasks and tubes
Procedure:
-
Inoculum Preparation: Inoculate a single colony of Bacillus subtilis into a sterile flask containing seed culture medium. Incubate at 30°C with shaking at 180 rpm for 24 hours.
-
Fermentation: Inoculate the production medium (e.g., Landy medium) with the seed culture (2% v/v). Incubate at 28-30°C with shaking at 150-200 rpm for 48-72 hours.[7][8]
-
Cell Removal: After incubation, centrifuge the fermentation broth at 10,000 x g for 20 minutes to pellet the bacterial cells. Collect the cell-free supernatant.
-
Acid Precipitation: Adjust the pH of the supernatant to 2.0 with 6M HCl and let it stand at 4°C overnight to precipitate the lipopeptides.[1][9]
-
Crude Extraction: Centrifuge the acidified supernatant at 10,000 x g for 20 minutes to collect the precipitate. Discard the supernatant.
-
Methanol Extraction: Resuspend the precipitate in methanol and shake vigorously for 1 hour at room temperature.[7] Repeat this step three times to ensure complete extraction.
-
Concentration: Pool the methanol extracts and concentrate them using a rotary evaporator at 40°C to obtain the crude this compound extract.
-
Drying: The crude extract can be further dried using a lyophilizer or under a stream of nitrogen gas. Store the dried extract at -20°C.
Protocol 2: Purification of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To purify this compound from the crude extract.
Materials:
-
Crude this compound extract
-
HPLC system with a C18 reverse-phase column[10]
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) or formic acid (for mobile phase)
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: Dissolve the crude this compound extract in the initial mobile phase solvent. Filter the solution through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).
-
Mobile Phase: A gradient of acetonitrile and water (with 10 mM ammonium acetate or 0.1% formic acid). A typical gradient might be:
-
0-5 min: 30% Acetonitrile
-
5-25 min: 30-80% Acetonitrile (linear gradient)
-
25-30 min: 80% Acetonitrile
-
30-35 min: 80-30% Acetonitrile (linear gradient)
-
35-40 min: 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 214 nm or 205 nm.[11]
-
Injection Volume: 20 µL.
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peaks based on the retention time of a standard, if available.
-
Purity Analysis: Re-inject the collected fractions into the HPLC to confirm their purity.
-
Solvent Evaporation: Evaporate the solvent from the purified fractions using a rotary evaporator or a vacuum centrifuge.
-
Storage: Store the purified this compound at -20°C.
Protocol 3: In Vitro Antifungal Activity Assay (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal pathogen.
Materials:
-
Purified this compound
-
Target fungal pathogen (e.g., Fusarium oxysporum)
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Sterile water or DMSO (for dissolving this compound)
Procedure:
-
Fungal Spore Suspension: Prepare a spore suspension of the target fungus in sterile water and adjust the concentration to 1 x 10⁵ spores/mL.
-
Serial Dilution of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or a small amount of DMSO). Perform a two-fold serial dilution of the this compound stock solution in the fungal growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the fungal spore suspension to each well.
-
Controls:
-
Positive Control: Wells containing the fungal suspension without this compound.
-
Negative Control: Wells containing only the growth medium.
-
Solvent Control: Wells containing the fungal suspension and the same concentration of the solvent used to dissolve this compound.
-
-
Incubation: Incubate the plate at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the fungus. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.[12]
Protocol 4: In Vivo Plant Protection Assay
Objective: To evaluate the efficacy of this compound in protecting plants from a specific pathogen.
Materials:
-
Healthy host plants (e.g., tomato seedlings)
-
Purified this compound solution
-
Pathogen suspension (spores or mycelial fragments)
-
Sterile water
-
Spray bottles or pipettes
-
Growth chamber or greenhouse with controlled conditions
Procedure:
-
Plant Preparation: Grow healthy plants to a suitable stage (e.g., 3-4 true leaves).
-
This compound Application: Prepare different concentrations of this compound solution in sterile water. Apply the solutions to the leaves of the plants using a spray bottle until runoff, or apply to the soil as a drench.[13]
-
Control Groups:
-
Negative Control: Plants treated with sterile water only.
-
Pathogen Control: Plants treated with sterile water and then inoculated with the pathogen.
-
-
Pathogen Inoculation: After a specific period (e.g., 24-48 hours) to allow for the induction of resistance, inoculate the plants with the pathogen suspension. This can be done by spraying the leaves or by wound inoculation.
-
Incubation: Place the plants in a growth chamber or greenhouse with conditions favorable for disease development (e.g., high humidity, optimal temperature).
-
Disease Assessment: After a suitable incubation period (e.g., 5-10 days), assess the disease severity. This can be done by measuring the lesion size, counting the number of lesions, or using a disease severity index.[14]
-
Data Analysis: Calculate the percentage of disease reduction for each this compound concentration compared to the pathogen control.
Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: this compound's Dual Mode of Action
Caption: Dual mechanism of this compound against plant pathogens.
Diagram 2: Experimental Workflow for Biocontrol Potential Assessment
Caption: Workflow for evaluating this compound's biocontrol efficacy.
Diagram 3: Simplified Plant Defense Signaling Induced by this compound
Caption: this compound-induced plant defense signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Resistance and Improves the Quality and Safety of Harvested Cherry Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound Extracted From Bacillus subtilis WL-2 Affects Phytophthora infestans via Cell Structure Disruption, Oxidative Stress, and Energy Supply Dysfunction [frontiersin.org]
- 5. Therapeutic effect of this compound on Candida albicans oral infection and its pathogenic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. Continuous enhancement of this compound production by Bacillus subtilis with a stepwise two-stage glucose feeding strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of this compound production from Bacillus subtilis ZK-H2 in submerge fermentation by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Lipopeptide this compound Produced by Bacillus amyloliquefaciens NCPSJ7 and Its Antifungal Activities against Fusarium oxysporum f. sp. niveum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcmas.com [ijcmas.com]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Identification of surfactins and iturins produced by potent fungal antagonist, Bacillus subtilis K1 isolated from aerial roots of banyan (Ficus benghalensis) tree using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Target Mechanism of Iturinic Lipopeptide on Differential Expression Patterns of Defense-Related Genes against Colletotrichum acutatum in Pepper - PMC [pmc.ncbi.nlm.nih.gov]
formulation of Iturin A for agricultural and pharmaceutical applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iturin A is a potent cyclic lipopeptide produced by various strains of Bacillus sp., most notably Bacillus subtilis and Bacillus amyloliquefaciens.[1][2] It is composed of a cyclic heptapeptide (B1575542) linked to a β-amino fatty acid chain, a structure that confers amphiphilic properties and enables its primary mode of action at cellular membranes.[1] This unique structure is responsible for its broad-spectrum antifungal activity and emerging anticancer properties, making this compound a promising candidate for development in both agriculture and pharmaceuticals.[3] These application notes provide an overview of this compound's formulation strategies and detailed protocols for its extraction, purification, and preparation for biological application.
Section 1: Agricultural Applications
Application Note: this compound as a Biofungicide
This compound is a highly effective biological control agent against a wide range of phytopathogenic fungi.[1] Its primary mechanism of action involves the disruption of fungal cell membranes. The lipophilic fatty acid tail of this compound interacts with the sterols (primarily ergosterol) in the fungal membrane, creating pores or ion channels.[4][5] This leads to increased membrane permeability, leakage of essential ions like K+, and ultimately, cell death.[1][5]
Beyond its direct fungicidal activity, this compound can also induce systemic resistance (ISR) in plants.[4] When applied to plants, it can trigger defense mechanisms, leading to the synthesis of antimicrobial compounds and the reinforcement of cellular barriers, enhancing the plant's overall resistance to subsequent infections.[1][6] This dual mode of action—direct antagonism and host-mediated resistance—makes this compound a robust tool for sustainable agriculture and post-harvest disease management.[1][6] Formulations are typically aqueous suspensions or wettable powders designed for foliar spray or seed treatment.
Data Presentation: Antifungal Efficacy of this compound
| Phytopathogen | Host/Context | This compound Concentration | Efficacy/Result | Reference(s) |
| Phytophthora infestans | Potato Late Blight | 50 µg/mL | 84.9% mycelial growth inhibition | [7][8] |
| Fusarium graminearum | Wheat Scab | Not specified | Structural deterioration of conidia and hyphae | [1] |
| Rhizotocnia solani | Rice Sheath Blight | Not specified | Strong inhibitory activity | [9] |
| Botrytis cinerea | Post-harvest rot | 512 µg/mL | Reduced lesion size on cherry tomatoes | [6] |
| Various Fungi | Stored Grains (Corn, Peanuts) | 50 - 100 ppm | Significant reduction in total mycoflora | [10] |
| Fusarium oxysporum f. sp. niveum | Watermelon Wilt | 30 - 150 µg/mL | Dose-dependent inhibition of mycelial growth | [11] |
Experimental Protocol 1: Preparation of an Aqueous this compound Formulation for Agricultural Use
This protocol describes the preparation of a simple aqueous solution of purified this compound for laboratory-scale testing on plants.
Materials:
-
Purified this compound (lyophilized powder)
-
Sterile deionized water
-
Tween 20 or similar surfactant
-
Sterile 50 mL conical tubes
-
Vortex mixer
-
Micropipettes
-
Analytical balance
Procedure:
-
Stock Solution Preparation: Weigh 10 mg of lyophilized this compound powder and place it into a sterile 50 mL conical tube.
-
Add 10 mL of sterile deionized water to create a 1 mg/mL (1000 ppm) stock solution.
-
Vortex thoroughly for 2-3 minutes until the this compound is completely dissolved. The solution may appear slightly cloudy.
-
Working Solution Preparation: Prepare a working solution based on the desired final concentration (e.g., 50 µg/mL). For a 50 µg/mL solution, add 2.5 mL of the 1 mg/mL stock solution to 47.5 mL of sterile deionized water in a new conical tube.
-
Surfactant Addition: Add a non-ionic surfactant, such as Tween 20, to the final working solution at a concentration of 0.01-0.05% (v/v) to ensure even coverage on plant surfaces. For a 50 mL solution, this corresponds to 5-25 µL of Tween 20.
-
Application: Mix gently by inversion. The formulation is now ready for application as a foliar spray or for in-vitro antifungal assays. Use the formulation on the same day of preparation for best results.
Visualization: Agricultural Application Workflow
Section 2: Pharmaceutical Applications
Application Note: this compound in Oncology and Drug Delivery
This compound has demonstrated significant cytotoxic activity against various human cancer cell lines, including those from breast, liver, and lung cancers.[12][13][14] Its anticancer mechanism is multifaceted. A key process is the induction of intracellular Reactive Oxygen Species (ROS), which leads to oxidative stress, DNA damage, and disruption of the mitochondrial membrane potential.[7][12] This triggers programmed cell death pathways, including apoptosis, autophagy, and paraptosis.[12][15] Studies have shown that this compound can influence critical signaling pathways, such as the PI3K/Akt pathway, to inhibit cancer cell proliferation.[13][15]
The amphiphilic nature of this compound makes it suitable for incorporation into advanced drug delivery systems.[1] It can be formulated into liposomes, nanoparticles, or microemulsions to improve the solubility and bioavailability of poorly soluble drugs.[1] Furthermore, this compound itself has been formulated into enteric-coated microparticles for the oral delivery of therapeutic proteins like insulin (B600854), showcasing its potential to act as a permeation enhancer in the intestine.[16][17]
Data Presentation: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / Effective Concentration | Exposure Time | Reference(s) |
| HepG2 | Hepatocellular Carcinoma | ~30 µM | Not specified | [18] |
| Caco-2 | Colorectal Adenocarcinoma | ~70 µM | 48 h | [14] |
| MCF-7 | Breast Adenocarcinoma | 42.79 µg/mL | Not specified | [15] |
| A549 | Lung Carcinoma | 7.73 µM | Not specified | [13] |
| BIU-87 | Bladder Cancer | ~30 µM | Not specified | [18] |
| In Vivo (HepG2 Xenograft) | Hepatocellular Carcinoma | 3 mg/kg/day | - | 58.55% tumor growth inhibition |
Experimental Protocol 2: Formulation of this compound-Loaded Liposomes via Thin-Film Hydration
This protocol describes a standard laboratory method for encapsulating this compound into small unilamellar vesicles (SUVs) for in-vitro drug delivery studies.
Materials:
-
Purified this compound
-
Soybean Phosphatidylcholine (SPC) or similar lipid
-
Cholesterol
-
Chloroform and Methanol (B129727) (e.g., 2:1 v/v mixture)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Round-bottom flask (50 mL)
-
Syringe filters (0.22 µm)
Procedure:
-
Lipid Film Preparation: Dissolve 100 mg of SPC and 25 mg of cholesterol in 10 mL of a chloroform:methanol (2:1) solvent mixture in a 50 mL round-bottom flask. Add 10 mg of this compound to the lipid solution.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum at a temperature above the lipid transition temperature (e.g., 30-40°C). Rotate the flask to ensure a thin, uniform lipid film forms on the inner wall. Continue evaporation for at least 1-2 hours (or overnight in a vacuum desiccator) to remove all residual solvent.[19]
-
Hydration: Add 10 mL of sterile PBS (pH 7.4) to the flask containing the dry lipid-drug film. The buffer should be pre-warmed to the same temperature used for evaporation.
-
Vesicle Formation: Agitate the flask by hand or on a vortex mixer for 30 minutes. This will cause the lipid film to peel off and form multilamellar vesicles (MLVs). The solution will appear milky.
-
Size Reduction (Sonication): To form small unilamellar vesicles (SUVs), sonicate the MLV suspension.
-
Bath Sonication: Place the flask in a bath sonicator and sonicate for 15-30 minutes, or until the suspension becomes translucent.
-
Probe Sonication: Use a probe sonicator with pulses (e.g., 30 seconds on, 30 seconds off) for 5-10 minutes on ice to prevent overheating.
-
-
Sterilization and Purification: To remove any unencapsulated this compound and sterilize the formulation, pass the liposome (B1194612) suspension through a 0.22 µm syringe filter. The resulting translucent solution contains this compound-loaded liposomes ready for characterization or in-vitro cell culture experiments.
Visualization: this compound Anticancer Signaling Pathway
Section 3: Foundational Protocols
Experimental Protocol 3: Extraction and Purification of this compound from Bacillus subtilis Culture
This protocol provides a general method for obtaining purified this compound from a liquid fermentation culture.
Materials:
-
Bacillus subtilis liquid culture supernatant
-
6M Hydrochloric Acid (HCl)
-
Methanol
-
Deionized water
-
High-speed centrifuge and tubes
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Acetonitrile (B52724) (HPLC grade)
-
Ammonium (B1175870) Acetate or Trifluoroacetic Acid (TFA) for mobile phase
-
Lyophilizer (freeze-dryer)
Procedure:
-
Cell Removal: Centrifuge the Bacillus subtilis fermentation broth at 8,000-10,000 x g for 20 minutes at 4°C to pellet the bacterial cells. Carefully decant and collect the cell-free supernatant.
-
Acid Precipitation: Adjust the pH of the supernatant to 2.0 by slowly adding 6M HCl while stirring.[16] This will cause the lipopeptides, including this compound, to precipitate out of the solution.
-
Precipitate Collection: Store the acidified supernatant at 4°C overnight to allow for complete precipitation. Collect the precipitate by centrifugation at 10,000 x g for 20 minutes. Discard the supernatant.
-
Crude Extraction: Resuspend the pellet in a minimal amount of deionized water and then add an excess of methanol (e.g., 5 volumes) to extract the lipopeptides.[20] Stir for 2-3 hours at room temperature.
-
Clarification: Centrifuge the methanol suspension to remove any insoluble material. Collect the methanol supernatant, which contains the crude this compound extract. Evaporate the methanol under vacuum to obtain a concentrated crude powder.
-
HPLC Purification: Dissolve the crude powder in the HPLC mobile phase starting condition (e.g., 35% acetonitrile in water with 10mM ammonium acetate).[21] Purify the this compound using an RP-HPLC system with a C18 column. Elute with a gradient of increasing acetonitrile concentration.
-
Fraction Collection: Collect the fractions corresponding to the this compound peaks, which can be identified by comparing retention times to a known standard or by subsequent mass spectrometry analysis.[2][21]
-
Final Product: Pool the pure fractions and remove the organic solvent via evaporation. Lyophilize (freeze-dry) the remaining aqueous solution to obtain purified this compound as a white, fluffy powder. Store at -20°C.
Visualization: this compound Extraction and Purification Workflow
References
- 1. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Iturinic Lipopeptide Diversity in the Bacillus subtilis Species Group – Important Antifungals for Plant Disease Biocontrol Applications [frontiersin.org]
- 5. Insights into the antifungal mechanism of Bacillus subtilis cyclic lipopeptide this compound mediated by potassium ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | this compound Extracted From Bacillus subtilis WL-2 Affects Phytophthora infestans via Cell Structure Disruption, Oxidative Stress, and Energy Supply Dysfunction [frontiersin.org]
- 8. This compound Extracted From Bacillus subtilis WL-2 Affects Phytophthora infestans via Cell Structure Disruption, Oxidative Stress, and Energy Supply Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Effects of Bacillus subtilis this compound on HepG2 cells in vitro and vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Enteric-coated insulin microparticles delivered by lipopeptides of iturin and surfactin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enteric-coated insulin microparticles delivered by lipopeptides of iturin and surfactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Potential of iturins as functional agents: safe, probiotic, and cytotoxic to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. [Purification and identification of this compound from Bacillus subtilis JA by electrospray ionization mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Enhanced production of this compound by strengthening fatty acid synthesis modules in Bacillus amyloliquefaciens [frontiersin.org]
Application Notes and Protocols for Studying Iturin A-Cell Membrane Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various techniques to elucidate the mechanisms of action of Iturin A, a cyclic lipopeptide with potent antifungal properties, at the cell membrane level. The included protocols offer step-by-step guidance for researchers investigating the biophysical and biological consequences of this compound's interaction with cellular and model membranes.
Introduction to this compound and its Membrane-Disrupting Properties
This compound, produced by various strains of Bacillus subtilis, is a well-characterized lipopeptide known for its strong antifungal activity. Its primary mode of action involves the disruption of the fungal cell membrane's integrity. This interaction leads to increased membrane permeability, leakage of essential cellular components, and ultimately, cell death.[1][2] The amphiphilic nature of this compound, consisting of a cyclic heptapeptide (B1575542) and a β-amino fatty acid chain, facilitates its insertion into the lipid bilayer, where it is thought to form ion-conducting pores.[3][4] The presence of sterols, particularly ergosterol (B1671047) in fungal membranes, appears to play a crucial role in modulating the activity of this compound.[5][6]
Understanding the precise molecular interactions between this compound and cell membranes is critical for the development of novel antifungal agents and for optimizing its use in various applications, from agriculture to medicine. The following sections detail key experimental techniques to probe these interactions, providing both the theoretical background and practical protocols.
Techniques for Assessing Membrane Permeability
A primary consequence of this compound's interaction with cell membranes is an increase in permeability. Several assays can be employed to quantify this effect.
Ion Leakage Assays
This compound is known to cause the leakage of potassium ions (K⁺) from fungal cells.[1][7] Monitoring the efflux of ions is a direct method to assess membrane disruption.
Quantitative Data on this compound-Induced Ion Leakage
| Target Organism | This compound Concentration | Method | Key Finding | Reference |
| Saccharomyces cerevisiae | 30 µM | Radioactive K⁺ release | Increased K⁺ release, indicating membrane permeabilization. | [5][6] |
| Fusarium graminearum | 50 µg/mL | Not Specified | Leakage of K⁺ ions and other vital constituents. | [8] |
Fluorescent Dye-Based Leakage Assays (Liposome Model)
Liposomes, artificial vesicles composed of a lipid bilayer, are excellent model systems for studying the direct effects of this compound on membrane integrity. The release of an encapsulated fluorescent dye, such as calcein (B42510), upon membrane disruption can be quantified spectrophotometrically.
Experimental Protocol: Calcein Leakage Assay
Objective: To quantify the membrane-disrupting activity of this compound on model lipid vesicles.
Materials:
-
This compound stock solution (in DMSO or ethanol)
-
Lipids (e.g., POPC, or a fungal membrane mimic like POPC:Ergosterol)
-
Calcein
-
Sephadex G-50 column
-
HEPES buffer (or other suitable buffer)
-
Triton X-100 (10% v/v)
-
Fluorometer
Procedure:
-
Liposome (B1194612) Preparation:
-
Prepare large unilamellar vesicles (LUVs) containing 50 mM calcein by the extrusion method.
-
Remove unencapsulated calcein by size-exclusion chromatography (Sephadex G-50 column).
-
-
Assay Setup:
-
In a 96-well black plate, add the calcein-loaded liposomes to the desired final lipid concentration (e.g., 50 µM) in buffer.
-
Add varying concentrations of this compound to the wells.
-
Include a negative control (buffer only) and a positive control (1% Triton X-100 for 100% leakage).
-
-
Measurement:
-
Monitor the increase in calcein fluorescence over time at an excitation wavelength of 495 nm and an emission wavelength of 515 nm.
-
-
Data Analysis:
-
Calculate the percentage of leakage using the following formula: % Leakage = [(F_sample - F_control) / (F_triton - F_control)] * 100 where F_sample is the fluorescence of the this compound-treated sample, F_control is the fluorescence of the untreated liposomes, and F_triton is the fluorescence after adding Triton X-100.
-
Cellular Permeability Assays Using Propidium Iodide (PI)
Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the membrane is compromised, PI enters the cell and binds to DNA, leading to a significant increase in fluorescence.
Quantitative Data on this compound-Induced Cellular Permeability
| Target Organism | This compound Concentration | Method | % of PI-Positive Cells | Reference |
| Candida albicans | 20 µg/mL | Flow Cytometry | 88.79% | [9] |
| Candida albicans | 25 µg/mL | Flow Cytometry | 97.04% | [9] |
| Fusarium oxysporum | 60 µg/mL | Fluorescence Microscopy | Increased red fluorescence observed | [10] |
| Vibrio cholerae | 1x MIC | Flow Cytometry | Increased PI-positive cells | [11] |
Experimental Protocol: Propidium Iodide Staining
Objective: To assess the effect of this compound on the plasma membrane integrity of fungal cells.
Materials:
-
Fungal cell culture (e.g., Candida albicans)
-
This compound stock solution
-
Propidium iodide (PI) stock solution (1 mg/mL)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Grow fungal cells to the mid-logarithmic phase.
-
Wash and resuspend the cells in PBS to a concentration of 1 x 10⁶ cells/mL.
-
-
Treatment:
-
Incubate the cell suspension with varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Include an untreated control.
-
-
Staining:
-
Add PI to a final concentration of 2 µg/mL to each sample.
-
Incubate in the dark for 15 minutes.
-
-
Analysis:
-
Analyze the samples by flow cytometry, measuring the fluorescence in the appropriate channel (e.g., PE-A or PerCP).
-
Alternatively, visualize the cells under a fluorescence microscope.
-
Biophysical Techniques for Characterizing Membrane Interactions
Biophysical methods provide detailed insights into the molecular mechanisms of this compound's interaction with lipid bilayers.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand (this compound) to a macromolecule (lipid vesicles), allowing for the determination of thermodynamic parameters such as binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.
Experimental Protocol: Isothermal Titration Calorimetry
Objective: To determine the thermodynamic profile of this compound binding to model membranes.
Materials:
-
Isothermal titration calorimeter
-
This compound solution (in buffer)
-
Liposome suspension (e.g., POPC or DMPC) in the same buffer
-
Degassing station
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound and a suspension of LUVs in the same buffer and degas both thoroughly.
-
-
ITC Experiment:
-
Load the liposome suspension into the sample cell and the this compound solution into the injection syringe.
-
Perform a series of injections of the this compound solution into the liposome suspension while monitoring the heat changes.
-
Perform a control titration of this compound into buffer to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to obtain the thermodynamic parameters.
-
Thermodynamic Data for this compound and Related Lipopeptides
| Lipopeptide | Lipid System | Key Thermodynamic Finding | Reference |
| This compound | DMPC/Cholesterol Monolayers | Highly negative excess free energy of mixing, suggesting specific complex formation. | [12] |
| Mycosubtilin (B72517) (an Iturin) | DMPC/Cholesterol | Forms a stable complex with cholesterol. | [13] |
| Surfactin Analogues | POPC Vesicles | Binding is an entropy-driven process. | [14] |
Differential Scanning Calorimetry (DSC)
DSC measures the heat capacity of a sample as a function of temperature. It is used to study the effect of this compound on the phase transition behavior of lipid bilayers. Changes in the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH) can provide information about how the lipopeptide perturbs the lipid packing.
Experimental Protocol: Differential Scanning Calorimetry
Objective: To investigate the effect of this compound on the thermotropic phase behavior of lipid membranes.
Materials:
-
Differential scanning calorimeter
-
Lipid suspension (e.g., DPPC)
-
This compound
-
Buffer
Procedure:
-
Sample Preparation:
-
Prepare multilamellar vesicles (MLVs) of the desired lipid composition in buffer.
-
Incubate the MLVs with different concentrations of this compound.
-
-
DSC Measurement:
-
Load the sample and a reference (buffer) into the DSC pans.
-
Scan a temperature range that encompasses the lipid phase transition at a controlled rate (e.g., 1°C/min).
-
-
Data Analysis:
-
Analyze the thermograms to determine the main phase transition temperature (Tm) and the enthalpy of the transition (ΔH).
-
Quantitative Data on this compound's Effect on Lipid Phase Transition
| Lipid System | This compound Concentration | Effect on Phase Transition | Reference |
| DMPC | Low concentrations (e.g., 2 mol%) | Induces lateral phase separation into pure lipid and lipopeptide-lipid complexes. | [15] |
Visualization of Membrane Disruption
Microscopy techniques offer direct visualization of the morphological changes induced by this compound on both cellular and model membranes.
Atomic Force Microscopy (AFM)
AFM is a high-resolution imaging technique that can visualize the topography of surfaces at the nanoscale. It can be used to observe the disruption of supported lipid bilayers (SLBs) by this compound in real-time.
Experimental Protocol: Atomic Force Microscopy
Objective: To visualize the dynamic process of membrane disruption by this compound on a supported lipid bilayer.
Materials:
-
Atomic force microscope
-
Freshly cleaved mica substrates
-
Small unilamellar vesicles (SUVs) for SLB formation
-
This compound solution
-
Imaging buffer
Procedure:
-
SLB Formation:
-
Form a supported lipid bilayer on a freshly cleaved mica surface by vesicle fusion.
-
-
AFM Imaging:
-
Image the stable SLB in buffer using tapping mode.
-
Inject a solution of this compound into the fluid cell and continue imaging to observe the time-course of membrane disruption.
-
-
Image Analysis:
-
Analyze the AFM images to characterize the nature of the membrane defects (e.g., pore formation, membrane thinning, or micellization).
-
Electron Microscopy (SEM and TEM)
Scanning electron microscopy (SEM) provides information about the surface morphology of cells, while transmission electron microscopy (TEM) reveals the internal ultrastructure. Both techniques can be used to visualize the damage caused by this compound to fungal cells.
Key Morphological Changes Observed with Electron Microscopy
| Target Organism | This compound Concentration | Technique | Observed Effects | Reference |
| Yeast cells | Fungicidal concentrations | SEM & TEM | Cell depression, disruption of plasma and nuclear membranes, formation of small vesicles. | [16] |
| Fusarium graminearum | 50 µg/mL and 100 µg/mL | TEM | Large gaps in cell walls, severe damage to plasma membranes. | [8] |
| Fusarium oxysporum | 25 and 50 µg/mL | SEM | Uneven cell surface, cytoplasm shrinkage. | [17] |
Molecular-Level Insights from Spectroscopy and Simulation
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR can provide detailed information about the structure, dynamics, and orientation of both this compound and the lipid molecules within the membrane. For instance, ²H NMR of deuterated lipids can reveal changes in the acyl chain order, while ³¹P NMR can probe the effects on the lipid headgroups.
Fluorescence Spectroscopy
Fluorescence-based techniques are highly sensitive for studying peptide-membrane interactions. For example, the intrinsic fluorescence of the tyrosine residue in this compound can be used to monitor its binding to membranes. Alternatively, fluorescently labeled this compound or lipid probes can be employed.
Molecular Dynamics (MD) Simulations
MD simulations provide a computational approach to visualize the interaction of this compound with a model lipid bilayer at an atomic level. These simulations can offer insights into the mechanism of pore formation and the specific interactions that stabilize the this compound-membrane complex.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of this compound action and a general workflow for its investigation.
Caption: Proposed mechanism of this compound's antifungal action.
References
- 1. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Action of this compound, an antifungal antibiotic from Bacillus subtilis, on the yeast Saccharomyces cerevisiae: modifications of membrane permeability and lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pore-forming properties of this compound, a lipopeptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iturins, a special class of pore-forming lipopeptides: biological and physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interaction of this compound, a lipopeptide antibiotic, with Saccharomyces cerevisiae cells: influence of the sterol membrane composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Antagonistic Mechanism of this compound and Plipastatin A from Bacillus amyloliquefaciens S76-3 from Wheat Spikes against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic effect of this compound on Candida albicans oral infection and its pathogenic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Interactions of the lipopeptide antifungal this compound with lipids in mixed monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Iturin lipopeptides: interactions of mycosubtilin with lipids in planar membranes and mixed monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A biophysical study of the interaction of the lipopeptide antibiotic this compound with aqueous phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of the lipopeptide antibiotic, this compound, on morphology and membrane ultrastructure of yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Strongly Inhibits the Growth and T-2 Toxin Synthesis of Fusarium oxysporum: A Morphological, Cellular, and Transcriptomics Study [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing Iturin A Production in Bacillus amyloliquefaciens
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to improve the yield of Iturin A from Bacillus amyloliquefaciens.
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No this compound Production
Question: My B. amyloliquefaciens culture is growing well (high cell density), but the this compound yield is very low or undetectable. What are the possible causes and how can I fix this?
Answer:
Low this compound yield despite good cell growth is a common issue that can stem from several factors, ranging from the culture conditions to the genetic makeup of your strain.
Potential Causes and Solutions:
-
Suboptimal Fermentation Conditions: The biosynthesis of secondary metabolites like this compound is highly sensitive to environmental parameters.
-
Nutrient Composition: The type and concentration of carbon and nitrogen sources are critical. Some studies show that inulin (B196767) and L-sodium glutamate (B1630785) can be effective carbon and nitrogen sources, respectively.[1][2] High initial glucose concentrations (e.g., above 26 g/L) might inhibit production.[3]
-
pH: The optimal pH for this compound production is often around 7.0.[1] Production can be significantly lower at acidic or highly alkaline pH values.
-
Temperature: The ideal temperature for this compound production is typically between 27°C and 30°C.[1][4]
-
Aeration: Inadequate oxygen supply can limit production. Ensure sufficient agitation (e.g., 180-230 rpm in shake flasks) and aeration in fermenters.[5][6]
-
-
Genetic Factors: The genetic background of your B. amyloliquefaciens strain is fundamental.
-
Inactive Biosynthesis Genes: The itu operon, which contains the genes for this compound synthesis (ituD, ituA, ituB, ituC), may have low transcriptional activity.[1][7] Consider inserting a strong constitutive promoter upstream of the itu operon to enhance its expression.[1]
-
Missing Essential Genes: The sfp gene, encoding a 4'-phosphopantetheinyl transferase, is crucial for the non-ribosomal peptide synthetases (NRPSs) that produce this compound.[7][8] Ensure your strain possesses a functional sfp gene.
-
Negative Regulators: Genes like abrB can act as negative regulators of secondary metabolite production. Deleting such genes has been shown to increase this compound yield.[5][9]
-
Endogenous Plasmids: Some endogenous plasmids may contain genes, such as those for Rap phosphatases (e.g., rapC, rapF, rapH), that can negatively impact this compound synthesis.[10][11] Curing the strain of these plasmids or knocking out these specific genes can enhance production.[10][11]
-
-
Precursor Limitation: The synthesis of this compound requires specific building blocks—fatty acids and amino acids.
-
Fatty Acid Supply: Strengthening the fatty acid synthesis pathway is an effective strategy.[5][9] This can be achieved by overexpressing key genes like accAD (acetyl-CoA carboxylase) and fabD (ACP S-malonyltransferase).[9]
-
Amino Acid Availability: The peptide portion of this compound is composed of Asn, Tyr, Gln, Pro, and Ser.[12][13] Supplementing the culture medium with limiting amino acids, particularly L-serine and L-proline, can significantly boost yields.[3][13][14] However, adding L-tyrosine may have a negative effect.[3]
-
Issue 2: Inconsistent this compound Yields Between Batches
Question: I am observing significant variability in this compound yield from one fermentation batch to another, even when using the same protocol. What could be causing this inconsistency?
Answer:
Inconsistent yields are often due to subtle, uncontrolled variations in experimental conditions.
Potential Causes and Solutions:
-
Inoculum Quality: The age and physiological state of the seed culture can have a major impact on the subsequent fermentation.
-
Medium Preparation: Minor differences in media components can lead to large differences in output.
-
Component Quality: Use high-quality, consistent sources for media components, especially complex ones like soybean meal or yeast extract.[5]
-
Precise Measurement: Ensure all components are weighed and measured accurately. The pH of the medium should be checked and adjusted precisely before sterilization.
-
-
Environmental Fluctuations: Even small changes in the physical environment can affect bacterial metabolism.
-
Incubator/Fermenter Calibration: Regularly calibrate the temperature and agitation speed of your incubators or fermenters to ensure they are accurate and stable.
-
Flask-to-Flask Variability: Ensure uniform aeration across all flasks by using consistent flask types, closure methods (e.g., foam plugs), and fill volumes (e.g., 25-50 mL in a 250-mL flask).[5]
-
Issue 3: Difficulty in Purifying this compound
Question: I am struggling to obtain a pure this compound sample from my fermentation broth. The process is inefficient, and I have significant product loss. What can I do to improve my purification protocol?
Answer:
This compound purification can be challenging due to its amphiphilic nature and the presence of other lipopeptides like surfactin (B1297464) and fengycin. A multi-step approach is typically required.
Potential Causes and Solutions:
-
Inefficient Initial Extraction: The first step of separating the lipopeptides from the culture broth is critical.
-
Acid Precipitation: This is the most common initial step. After removing the bacterial cells by centrifugation, adjust the supernatant pH to 2.0 with HCl.[6][15] This will precipitate the lipopeptides. Allow the precipitation to occur overnight at 4°C for maximum recovery.[16][17]
-
Solvent Extraction: After collecting the precipitate by centrifugation, extract it multiple times with a suitable solvent like methanol (B129727) or anhydrous ethanol (B145695) to dissolve the lipopeptides.[6][15]
-
-
Poor Chromatographic Separation: Co-purification with other lipopeptides is a common problem.
-
Reversed-Phase Chromatography: This is the method of choice for separating lipopeptide homologs. A C18 column is widely used.[15][16][18]
-
Gradient Elution: Use a gradient of an organic solvent (like methanol or acetonitrile) in water to effectively separate this compound from surfactins and fengycins.[15] A typical gradient might run from 40% to 100% methanol.[15]
-
Further Purification: For very high purity, a second chromatographic step, such as size-exclusion chromatography, may be necessary.[19]
-
Experimental Protocols
Protocol 1: Fermentation for this compound Production
This protocol is a general guideline and should be optimized for your specific strain and equipment.
-
Seed Culture Preparation:
-
Production Medium:
-
Prepare the this compound production medium. An example medium (per liter) is: 30 g corn starch, 70 g soybean meal, 1.0 g K₂HPO₄·3H₂O, 1.0 g MgSO₄·7H₂O, 1.0 g FeSO₄·7H₂O, and 0.01 g MnSO₄·H₂O.[5]
-
Dispense 25-50 mL of the medium into 250-mL flasks and autoclave.
-
-
Inoculation and Fermentation:
Protocol 2: Extraction and Purification of this compound
-
Cell Removal: Centrifuge the fermentation broth at 10,000 x g for 20 minutes at 4°C to pellet the bacterial cells.[6]
-
Acid Precipitation:
-
Solvent Extraction:
-
Discard the supernatant.
-
Wash the precipitate with acidic water (pH 2.0).
-
Extract the lipopeptides from the precipitate by resuspending and vortexing it in methanol or anhydrous ethanol. Perform this extraction three times to maximize recovery.[6][15]
-
Combine the solvent extracts and evaporate the solvent using a rotary evaporator to obtain the crude lipopeptide extract.
-
-
Chromatographic Purification (HPLC):
-
Dissolve the crude extract in a small volume of methanol.
-
Inject the sample onto a reversed-phase C18 HPLC column.[15]
-
Elute using a water/methanol or water/acetonitrile gradient. A sample gradient could be: 0-2 min, 40% methanol; 2-22 min, gradient to 80% methanol; 22-25 min, gradient to 100% methanol.[15]
-
Monitor the elution at 220 nm and collect the fractions corresponding to the this compound peaks.[15]
-
Confirm the identity and purity of the collected fractions using mass spectrometry (MS).[12][16]
-
Data Summary Tables
Table 1: Effect of Carbon and Nitrogen Sources on this compound Production
| Carbon Source | Relative Yield | Nitrogen Source | Relative Yield | Reference |
| Inulin | Best | L-sodium glutamate | Best | [1][2] |
| Glucose | Good | Beef Extract Powder | Moderate | [1][2] |
| Starch | Good | Peptone | Moderate | [1][2] |
| Sucrose | Moderate | Ammonium Sulfate | Low | [1][2] |
| Lactose | Low | Yeast Powder | Moderate | [1][2] |
Table 2: Effect of Environmental Conditions on this compound Production
| Parameter | Optimal Value | Condition | Relative Yield | Reference |
| pH | 7.0 | pH 6.0 | High | [1] |
| pH 7.0 | Optimal | [1] | ||
| pH 8.0 | Moderate-Low | |||
| Temperature | 27-30 °C | 25 °C | High | [4] |
| 27 °C | Optimal | [1] | ||
| 30 °C | Optimal | [4][6] | ||
| 35 °C | Decreased | [20] |
Table 3: Examples of Increased this compound Yield via Genetic Engineering
| Strain Modification | Fold Increase in Yield | Final Titer (mg/L) | Reference |
| Genome Shuffling (two rounds) | 2.03 | 179.22 | [6][12] |
| Promoter replacement (PbacA) & abrB deletion | 1.81 | - | [5][9] |
| Overexpression of degQ | - | 113.1 | [1] |
| Deletion of endogenous plasmid & rap genes | - | 849.9 | [10][11] |
| Strengthening fatty acid synthesis (accAD, fabD, lcfA etc.) | 6.59 | 2960 | [9] |
| Modular pathway engineering (fatty acid & amino acid synthesis) | - | 8530 | [13] |
Visualizations
Diagrams of Workflows and Pathways
Caption: A typical experimental workflow for improving this compound yield.
Caption: Key pathways and regulators in this compound biosynthesis.
Caption: A logical workflow for troubleshooting low this compound yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important? this compound is a cyclic lipopeptide produced by species of Bacillus, most notably B. amyloliquefaciens and B. subtilis.[6] It consists of a cyclic heptapeptide (B1575542) linked to a β-amino fatty acid chain.[7][12] Its primary importance lies in its potent antifungal activity against a wide range of plant pathogens, making it a promising candidate for use as a biological control agent in agriculture.[12] It also has potential applications in biomedicine.[1]
Q2: How is this compound production regulated in Bacillus? this compound biosynthesis is a complex process regulated by a network of genes. The core synthesis is carried out by non-ribosomal peptide synthetases (NRPSs) encoded by the itu operon.[7] The expression of this operon is controlled by various pleiotropic regulators. For instance, DegQ can act as a positive regulator, while AbrB often functions as a repressor.[1][9] The functionality of the NRPS machinery also depends on post-translational modification by a 4'-phosphopantetheinyl transferase, encoded by the sfp gene.[8]
Q3: What analytical methods are used to quantify this compound? The standard method for quantifying this compound is High-Performance Liquid Chromatography (HPLC).[12] Crude or purified extracts are typically run on a reversed-phase C18 column with detection by a UV detector (usually around 220 nm).[15] For confirmation of identity and characterization of different this compound homologs (which differ by the length of their fatty acid chain), Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is used.[8][12][16]
Q4: Can I improve this compound yield without genetic engineering? Yes, significant improvements can often be achieved by optimizing the fermentation process.[6] This includes:
-
Medium Optimization: Systematically testing different carbon and nitrogen sources, as well as their concentrations.[4] Response surface methodology (RSM) is a powerful statistical tool for this purpose.[1]
-
Process Parameter Optimization: Fine-tuning the pH, temperature, and agitation/aeration rates.[1]
-
Precursor Feeding: Supplementing the medium with key amino acid precursors like L-serine or L-proline during fermentation.[3][14]
Q5: What are some of the most effective genetic strategies for boosting this compound production? Several genetic engineering strategies have proven highly effective:
-
Promoter Engineering: Replacing the native promoter of the itu operon with a stronger, constitutive promoter to drive high-level transcription.[1]
-
Strengthening Precursor Supply: Overexpressing genes involved in the biosynthesis of fatty acids and key amino acids to eliminate precursor bottlenecks.[5][9][21]
-
Deleting Negative Regulators: Knocking out genes like abrB or those encoding Rap phosphatases that repress secondary metabolite synthesis.[9][10][11]
-
Genome Shuffling: A technique that uses recursive protoplast fusion to recombine the genomes of multiple mutant strains, allowing for rapid evolution towards a high-yield phenotype.[6][12]
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of this compound production from Bacillus subtilis ZK-H2 in submerge fermentation by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced production of this compound by strengthening fatty acid synthesis modules in Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving this compound Production of Bacillus amyloliquefaciens by Genome Shuffling and Its Inhibition Against Saccharomyces cerevisiae in Orange Juice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene Expression and Characterization of this compound Lipopeptide Biosurfactant from Bacillus aryabhattai for Enhanced Oil Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Lipopeptide this compound Produced by Bacillus amyloliquefaciens NCPSJ7 and Its Antifungal Activities against Fusarium oxysporum f. sp. niveum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Enhanced production of this compound by strengthening fatty acid synthesis modules in Bacillus amyloliquefaciens [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enhanced this compound Production of Engineered Bacillus amyloliquefaciens by Knockout of Endogenous Plasmid and Rap Phosphatase Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Improving this compound Production of Bacillus amyloliquefaciens by Genome Shuffling and Its Inhibition Against Saccharomyces cerevisiae in Orange Juice [frontiersin.org]
- 13. Modular metabolic engineering of Bacillus amyloliquefaciens for high-level production of green biosurfactant this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Identification of Lipopeptide this compound Produced by Bacillus amyloliquefaciens NCPSJ7 and Its Antifungal Activities against Fusarium oxysporum f. sp. niveum [mdpi.com]
- 16. [Purification and identification of this compound from Bacillus subtilis JA by electrospray ionization mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
troubleshooting Iturin A purification by HPLC to remove contaminants
Welcome to the technical support center for the purification of Iturin A using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the HPLC purification of this compound, offering potential causes and solutions.
Problem 1: Poor Peak Resolution or Co-elution of Contaminants
Question: My chromatogram shows broad peaks, and I cannot separate the this compound isomers from other contaminants. What should I do?
Answer: Poor peak resolution is a common issue in this compound purification, often due to the presence of multiple isomers and co-produced lipopeptides like surfactin (B1297464) and fengycin.[1][2][3][4][5] To improve separation, consider the following strategies:
-
Optimize the Gradient Elution: A shallow gradient can enhance the separation of closely eluting compounds.[6][7] If you observe co-elution, try decreasing the rate of organic solvent increase in your mobile phase. For example, if your peaks of interest elute between 35% and 50% acetonitrile (B52724), you can "stretch out" this portion of the gradient to increase the separation time between them.[6]
-
Adjust the Mobile Phase Composition:
-
Solvent Choice: Acetonitrile generally provides better peak symmetry for this compound compared to methanol (B129727).[1]
-
Additives: The use of ion-pairing agents like trifluoroacetic acid (TFA) or buffers such as ammonium (B1175870) acetate (B1210297) can improve peak shape and resolution.[1][8] A common mobile phase combination is acetonitrile and water with 0.05% TFA.[8]
-
-
Column Selection: Ensure you are using a high-resolution C18 column. A column with a smaller particle size (e.g., 5 µm) and a longer length (e.g., 250 mm) can provide better separation efficiency.[9][10]
-
Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the run time.
Problem 2: Peak Tailing
Question: The peaks for this compound in my chromatogram are asymmetrical and show significant tailing. What is causing this, and how can I fix it?
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the column itself.[11] For this compound, which contains amino acid residues, interactions with residual silanol (B1196071) groups on the silica-based C18 column are a common cause.[11]
-
Mobile Phase pH: Operating at a lower pH (e.g., by adding formic acid or TFA to the mobile phase) can suppress the ionization of residual silanol groups on the stationary phase, reducing their interaction with the polar moieties of this compound and thus minimizing peak tailing.[11]
-
Column Condition:
-
Column Void: A void at the column inlet can cause peak distortion. This can be checked by reversing and flushing the column.[11]
-
Contamination: The column may be contaminated with strongly retained compounds from previous injections. Flushing the column with a strong solvent is recommended.
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample before injection.[11]
Problem 3: Low Yield or Recovery of this compound
Question: After the purification process, the final yield of this compound is very low. How can I improve the recovery?
Answer: Low recovery can stem from inefficient sample preparation or losses during the purification process.
-
Optimize Sample Preparation: The initial extraction of this compound from the fermentation broth is critical.
-
Butanol Extraction and Methanol Substitution (BEMS): This method has been shown to be more effective for recovering this compound from culture supernatant compared to acid precipitation and methanol extraction (APME).[9][12]
-
Aqueous Two-Phase System (ATPS): Using an ethanol/ammonium sulfate (B86663) system is another efficient method for extracting this compound from fermentation broth.[13][14]
-
-
Prevent Precipitation: Ensure that the buffer concentration in your mobile phase is not too high, as this can cause precipitation when mixed with the organic solvent, leading to system blockage and sample loss.
-
Check for Leaks: Leaks in the HPLC system can lead to a loss of sample and inaccurate quantification. Visually inspect all fittings and connections.[15]
Frequently Asked Questions (FAQs)
Q1: What are the common contaminants I should expect during this compound purification?
A1: The most common contaminants are other lipopeptides co-produced by Bacillus species, primarily surfactin and fengycin .[2][3][4][5] Additionally, this compound itself is a mixture of several isomers (e.g., A2, A3, A4, etc.) that differ in the length and branching of their fatty acid chains, which can make achieving a single, sharp peak challenging.[1]
Q2: What is a good starting point for an HPLC method for this compound purification?
A2: A good starting point would be a reversed-phase HPLC method using a C18 column. Below are two example protocols that can be adapted:
| Parameter | Method 1 | Method 2 |
| Column | C18, 5 µm, 4.6 x 250 mm | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.05% Trifluoroacetic acid (TFA) in water | 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 20-60% B over 50 min | Isocratic at 40% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | 210 nm | 260 nm |
| Reference | [8] | [1] |
Q3: How should I prepare my sample before injecting it into the HPLC?
A3: Proper sample preparation is crucial for good results and to protect your column.
-
Extraction: Extract this compound from the culture supernatant using an effective method like BEMS or ATPS.[9][13]
-
Precipitation: Acidify the culture supernatant to a pH of 2.0 with HCl and incubate at 4°C to precipitate the lipopeptides.[8]
-
Redissolution: Dissolve the precipitate in a suitable solvent like methanol.[8]
-
Filtration: Always filter your sample through a 0.45 µm filter before injection to remove any particulate matter that could clog the column.[9]
Q4: My baseline is noisy. What could be the cause?
A4: A noisy baseline can be caused by several factors:
-
Contaminated Mobile Phase: Impurities in your solvents or buffers can cause a noisy or drifting baseline. Use HPLC-grade solvents and high-purity water.
-
Air Bubbles: Air bubbles in the pump or detector can cause baseline spikes. Degas your mobile phase before use.
-
Pump Issues: Worn pump seals or malfunctioning check valves can cause pressure fluctuations and a noisy baseline.
-
Detector Lamp: An aging detector lamp can also contribute to increased noise.
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for this compound purification.
Troubleshooting Logic for Poor Peak Resolution
Caption: Troubleshooting poor HPLC peak resolution.
References
- 1. gigvvy.com [gigvvy.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of surfactins and iturins produced by potent fungal antagonist, Bacillus subtilis K1 isolated from aerial roots of banyan (Ficus benghalensis) tree using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid composition in a strain of Bacillus subtilis, a producer of this compound lipopeptides that are active against uropathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Extracted From Bacillus subtilis WL-2 Affects Phytophthora infestans via Cell Structure Disruption, Oxidative Stress, and Energy Supply Dysfunction [frontiersin.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. mastelf.com [mastelf.com]
- 8. Isolation and characterization of a high iturin yielding Bacillus velezensis UV mutant with improved antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Frontiers | Enhanced production of this compound by strengthening fatty acid synthesis modules in Bacillus amyloliquefaciens [frontiersin.org]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. COMPARATIVE STUDY ON SAMPLE PREPARATION METHODS FOR THE HPLC QUANTIFICATION OF ITURIN FROM CULTURE SUPERNATANT OF AN ANTAGONISTIC BACILLUS STRAIN | Semantic Scholar [semanticscholar.org]
- 13. Quantification of the antifungal lipopeptide this compound by high performance liquid chromatography coupled with aqueous two-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. eclass.uoa.gr [eclass.uoa.gr]
optimizing fermentation conditions for enhanced Iturin A synthesis
Technical Support Center: Optimizing Iturin A Synthesis
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and detailed troubleshooting strategies for enhancing this compound production during fermentation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a focus of research?
This compound is a potent antifungal cyclic lipopeptide produced by various Bacillus species, such as Bacillus subtilis and Bacillus amyloliquefaciens.[1][2] It consists of a cyclic heptapeptide (B1575542) linked to a β-amino fatty acid chain.[1][2] Its strong, broad-spectrum antifungal activity, combined with low toxicity to humans and animals, makes it a promising candidate for developing biopesticides to control plant pathogens and for therapeutic applications against mycoses.[1][3]
Q2: What are the primary factors influencing this compound yield in fermentation?
The production of this compound is a complex process influenced by multiple factors. The key parameters to control are the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and the presence of specific precursor amino acids.[4][5][6] Genetic factors, including the expression level of the itu operon and pleiotropic regulators like DegQ, also play a crucial role.[2][7]
Q3: What is a typical fermentation time and temperature for this compound production?
Fermentation for this compound production is often carried out for 48 to 60 hours.[4] The optimal temperature for production is generally lower than the optimal temperature for cell growth. For instance, a common strategy is to grow cells at 37°C for the first 24 hours to achieve high biomass, then shift the temperature down to 27-30°C to favor this compound synthesis for the remainder of the fermentation.[4][8]
Q4: How is this compound typically extracted and quantified from a culture broth?
A common method for extraction involves centrifuging the culture broth to remove cells, followed by acid precipitation of the supernatant (e.g., with HCl to pH 2) at 4°C.[3][4] The resulting precipitate, rich in lipopeptides, is then recovered by centrifugation and dissolved in methanol (B129727).[4] Quantification is reliably performed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.[3][8]
Section 2: Troubleshooting Guide
Q1: My Bacillus strain shows excellent growth (high cell density), but the this compound yield is consistently low. What are the likely causes?
This is a common issue indicating that culture conditions favor biomass accumulation over secondary metabolite production. Several factors could be responsible:
-
Suboptimal C/N Ratio: An imbalance in carbon and nitrogen can lead to poor yields. High glucose concentrations, for example, may not be suitable for this compound production.[4]
-
Inappropriate Precursors: The this compound peptide backbone is composed of specific amino acids (l-Asn, d-Tyr, d-Asn, l-Gln, l-Pro, d-Asn, l-Ser).[4] A deficiency of these precursors in the medium can limit synthesis. Conversely, some amino acids, like L-tyrosine, have been reported to negatively affect production.[4]
-
Incorrect pH: The optimal pH for this compound production is typically around 7.0.[2] Metabolic activity during fermentation can cause the pH to drop, inhibiting the synthesis pathway if not controlled.
-
Poor Aeration: While not extensively detailed in the provided results, adequate oxygen supply is critical for the metabolic activity required for lipopeptide synthesis.
-
Timing of Synthesis: this compound is a secondary metabolite, and its production often begins during the late logarithmic or early stationary phase of growth. Adding key precursors like amino acids at the 12-hour mark, rather than at the beginning, has been shown to significantly increase yield by ensuring they are available when synthesis ramps up.[4]
Q2: How can I systematically optimize the carbon and nitrogen sources for my specific strain?
A systematic approach is crucial. Two common methodologies are:
-
One-Factor-at-a-Time (OFAT): This involves varying one component (e.g., glucose concentration) while keeping all others constant to find the local optimum for that factor. Repeat this for each key component (primary carbon source, nitrogen source, key metal ions). While straightforward, it may miss synergistic interactions.
-
Response Surface Methodology (RSM): RSM is a more advanced statistical technique for experimental design that allows for the evaluation of multiple parameters and their interactions simultaneously.[2][6] This method is more efficient at finding the true optimal conditions for factors like carbon, nitrogen, and mineral concentrations.[2] Studies have shown fructose, sucrose, and mannitol (B672) can be better carbon sources than glucose, while soybean meal and L-asparagine are effective nitrogen sources.[5][6]
Q3: The pH of my culture drops significantly after 24 hours. How can I mitigate this and does it matter?
A drop in pH is common due to the production of organic acids during bacterial metabolism. This is highly significant because a suboptimal pH can severely inhibit the enzymatic machinery responsible for this compound synthesis. The optimal pH is often near neutral (7.0).[2]
-
Mitigation Strategies:
-
Buffering Agents: Incorporate a biological buffer (e.g., MOPS, HEPES) into your medium formulation.
-
Automated pH Control: In a bioreactor setting, use an automated system to feed a base (e.g., NaOH) or acid as needed to maintain the target pH.
-
Fed-Batch Strategy: A controlled feeding strategy, such as a two-stage stepwise glucose feeding approach, can prevent the rapid accumulation of acidic byproducts and has been shown to significantly enhance production.[2]
-
Q4: I am having trouble achieving reproducible results between fermentation batches. What should I check?
Inconsistency often stems from variability in the inoculum.
-
Standardize Inoculum Preparation: Ensure your seed culture is prepared identically each time. Use cells from the same growth phase (typically mid-to-late logarithmic phase) and inoculate your production culture to the same initial optical density (OD).
-
Medium Preparation: Double-check the preparation and sterilization of your fermentation medium. Slight variations in component concentrations or sterilization methods can impact outcomes.
-
Consistent Fermentation Parameters: Precisely control physical parameters like temperature, agitation speed (e.g., 150 rpm), and fermentation time.[4]
Section 3: Data Reference Tables
Table 1: Effect of Carbon Source on this compound Production
| Carbon Source | Concentration (g/L) | Producing Strain | This compound Yield (g/L) | Reference |
| Glucose | 21 | B. subtilis ZK-H2 | ~0.64 | [4] |
| Glucose | 26 | B. subtilis ZK-H2 | ~0.66 | [4] |
| Glucose | 31 | B. subtilis ZK-H2 | Reduced Yield | [4] |
| Fructose | Not Specified | B. subtilis | Better than glucose | [5] |
| Sucrose | Not Specified | B. subtilis | Better than glucose | [5] |
| Mannitol | Not Specified | B. subtilis | Better than glucose | [5] |
| Inulin | 7.97 | B. amyloliquefaciens C2LP | 0.099 (as part of RSM) | [2] |
Table 2: Effect of Precursor Amino Acid Addition on this compound Yield All additions were made at 12 hours into the fermentation of B. subtilis ZK-H2, with a baseline yield of 0.64 g/L.
| Amino Acid Added | Concentration (g/L) | Resulting this compound Yield (g/L) | Reference |
| L-Asparagine (Asn) | 0.12 | 0.75 | [4] |
| L-Glutamic acid (Glu) | 0.12 | 0.73 | [4] |
| L-Glutamine (Gln) | 0.12 | 0.77 | [4] |
| L-Proline (Pro) | 0.12 | 0.76 | [4] |
| L-Aspartic acid (Asp) | 0.04 | 0.76 | [4] |
| L-Serine (Ser) | Various | No significant effect | [4] |
| Asn + Gln + Pro (RSM Optimized) | 0.075 + 0.199 + 0.146 | 0.85 | [4] |
Section 4: Experimental Protocols
Protocol 1: Seed Culture and Inoculum Preparation
-
Strain Revival: Streak a cryopreserved stock of your Bacillus strain onto a nutrient agar (B569324) plate and incubate at 37°C for 18-24 hours until single colonies are visible.
-
Primary Seed Culture: Inoculate a single, well-isolated colony into a 50 mL flask containing 10 mL of a standard growth medium (e.g., LB or Nutrient Broth).
-
Incubation: Incubate the flask at 37°C on a rotary shaker at 180-200 rpm for 12-16 hours, or until the culture reaches the mid-to-late logarithmic growth phase.
-
Inoculation: Transfer a standardized volume of the seed culture into your main fermentation medium to achieve a consistent starting cell density (e.g., an initial OD600 of 0.1).
Protocol 2: Extraction and Quantification of this compound via HPLC
-
Sample Collection: Aseptically withdraw 1 mL of culture broth from your fermenter.
-
Cell Removal: Centrifuge the sample at 9,300 RCF for 10 minutes to pellet the bacterial cells.[4]
-
Acid Precipitation: Transfer the supernatant to a new microtube. Add 80 µL of 15% HCl to acidify the sample to approximately pH 2.0.[4]
-
Incubation: Let the sample stand at 4°C for at least 12 hours to allow for complete precipitation of the lipopeptides.[4]
-
Pellet Recovery: Centrifuge at 9,300 RCF for 10 minutes. Carefully discard the supernatant.
-
Methanol Extraction: Add 500 µL of pure methanol to the precipitate and vortex thoroughly to dissolve the lipopeptides.[4] Let it extract for 30 minutes.
-
Clarification: Centrifuge the methanolic solution at 9,300 RCF for 10 minutes to remove any insoluble debris.[4]
-
Filtration: Filter the supernatant through a 0.22-µm PTFE syringe filter into an HPLC vial.[4]
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 mm × 250 mm).[3]
-
Mobile Phase: A common mobile phase is a mixture of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (e.g., 65:35, v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detector at a specified wavelength (typically 210-220 nm).
-
Quantification: Compare the peak area of the sample to a standard curve prepared with purified this compound.
-
Section 5: Visual Guides
References
- 1. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. This compound Induces Resistance and Improves the Quality and Safety of Harvested Cherry Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of this compound production from Bacillus subtilis ZK-H2 in submerge fermentation by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of the culture medium on the production of this compound by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced production of antifungal lipopeptide this compound by Bacillus amyloliquefaciens LL3 through metabolic engineering and culture conditions optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Enhanced this compound production in a two-compartment biofilm reactor by Bacillus velezensis ND [frontiersin.org]
strategies to prevent degradation of Iturin A during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on maintaining the stability of Iturin A during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid this compound?
For long-term stability, it is recommended to store solid this compound at -20°C. Under these conditions, it has been reported to be stable for at least four years. For shorter-term storage, 2-8°C is also acceptable.
Q2: How should I store this compound in solution?
This compound is soluble in methanol (B129727), DMSO, and dimethylformamide. Stock solutions should be prepared in a solvent of choice, purged with an inert gas to prevent oxidation, and stored at -20°C in tightly sealed containers to prevent evaporation and moisture absorption. For aqueous solutions, it is advisable to use buffers within a pH range of 6 to 9, where this compound has shown good stability.
Q3: Is this compound sensitive to pH changes?
This compound exhibits good stability over a broad pH range, typically from 2.0 to 12.0, when assessing its residual antimicrobial activity. However, prolonged exposure to strongly acidic or alkaline conditions could potentially lead to the hydrolysis of the peptide bonds. For optimal stability in aqueous solutions, maintaining a pH between 6 and 9 is recommended.
Q4: Does light affect the stability of this compound?
While specific photostability data for this compound is limited, it is a general good practice to protect peptide-based molecules from light to prevent potential photodegradation. Therefore, it is recommended to store both solid this compound and its solutions in amber vials or in the dark.
Q5: Can I subject this compound solutions to freeze-thaw cycles?
Repeated freeze-thaw cycles should be avoided as they can potentially affect the stability of peptides in solution, leading to aggregation or degradation. It is recommended to aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of antifungal activity in stored samples. | Degradation due to improper storage temperature. | Store solid this compound at -20°C for long-term storage. For solutions, aliquot and store at -20°C. |
| Oxidation of the sample. | Purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving this compound. Store solutions in tightly sealed vials. | |
| Hydrolysis due to inappropriate pH. | If using aqueous solutions, ensure the pH is maintained between 6 and 9. Use buffered solutions for better pH control. | |
| Photodegradation. | Protect solid samples and solutions from light by using amber vials or storing them in the dark. | |
| Precipitation of this compound in aqueous solution. | Poor solubility at the working concentration. | This compound has limited solubility in water. Consider using a co-solvent like DMSO or methanol for the stock solution and then diluting it in the aqueous buffer. |
| pH is outside the optimal range. | Adjust the pH of the aqueous solution to be within the 6-9 range. | |
| Inconsistent results in bioassays. | Degradation during the experiment. | Minimize the time this compound is kept at room temperature or in suboptimal conditions during your experimental setup. |
| Inaccurate concentration due to solvent evaporation. | Ensure vials are tightly sealed during storage and use. Re-quantify the concentration if solvent loss is suspected. |
Quantitative Data on this compound Stability
| Parameter | Condition | Observation | Reference |
| Temperature | 37°C to 100°C for 1 hour | Retained antimicrobial activity | [1] |
| 121°C for 15 minutes | Retained antimicrobial activity | [1] | |
| pH | 2.0 to 12.0 for 4 hours at room temperature | Retained antimicrobial activity | [1] |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential for this study.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile (B52724):water mixture) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Incubate at room temperature, protected from light, for a defined period.
-
At each time point, withdraw a sample and dilute for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a vial.
-
Expose to a high temperature (e.g., 70°C) in a stability chamber for a defined period.
-
At each time point, dissolve a sample in the solvent to the target concentration for analysis.
-
-
Photodegradation (Solution):
-
Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
At each time point, withdraw samples from both the exposed and control solutions for analysis.
-
3. HPLC Analysis:
-
Use a validated stability-indicating HPLC method with a C18 column.
-
A common mobile phase is a gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA) or ammonium (B1175870) acetate.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210-220 nm).
-
Quantify the peak area of the intact this compound and any degradation products.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point under each stress condition.
-
Analyze the chromatograms for the appearance of new peaks, which represent degradation products.
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for loss of this compound activity.
References
Technical Support Center: Refining Antifungal Assay Protocols for Consistent Iturin A Results
Welcome to the technical support center for Iturin A antifungal assays. This resource is designed for researchers, scientists, and drug development professionals to achieve consistent and reproducible results in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.
Troubleshooting Guide
This guide addresses common issues encountered during this compound antifungal assays.
Question: Why am I observing high variability in my Minimum Inhibitory Concentration (MIC) results for this compound?
Answer: Inconsistent MIC values for this compound can stem from several factors. This compound is a lipopeptide, and its amphiphilic nature can lead to self-aggregation and solubility issues in aqueous media, affecting its effective concentration.[1] Additionally, variability in inoculum preparation and the composition of the culture medium can significantly impact results.
To troubleshoot, consider the following:
-
Solvent and Dilution: Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO, methanol) before preparing serial dilutions in the assay medium.[2] Precipitation during the assay can drastically alter the concentration of active this compound.
-
Inoculum Standardization: The density and growth phase of the fungal inoculum are critical.[3] Use a standardized procedure to prepare the inoculum, such as adjusting the spore suspension to a specific optical density or using a hemocytometer for accurate cell counting.[4][5][6]
-
Media Composition: The components of the culture medium can interact with this compound, affecting its bioavailability and antifungal activity.[7][8] For instance, certain lipids or proteins in the medium may sequester the lipopeptide. It is recommended to use a consistent and well-defined medium, such as RPMI-1640 or Potato Dextrose Broth (PDB), for all experiments.[7][9]
-
Plate Incubation: Ensure consistent incubation conditions (temperature, time, and humidity) for all plates. Variations can lead to different fungal growth rates and, consequently, variable MIC readings.[10]
Question: My agar (B569324) diffusion assay shows irregular or no clear zones of inhibition with this compound. What could be the cause?
Answer: Poor diffusion of this compound through the agar is a common issue due to its lipophilic nature. This can result in small, hazy, or irregularly shaped inhibition zones.
-
Agar Concentration and Type: The density of the agar can impede the diffusion of large molecules like this compound. Consider using a lower concentration of agar or a different type of agar to facilitate better diffusion.
-
Solvent for this compound: The solvent used to dissolve this compound before applying it to the disc or well can affect its diffusion. A solvent that evaporates quickly and does not interfere with fungal growth is ideal.
-
Pre-incubation: A pre-incubation step at a lower temperature (e.g., 4°C) for a few hours after applying this compound can allow the compound to diffuse into the agar before significant fungal growth begins, potentially leading to clearer zones.
Question: I am observing "skipped wells" in my broth microdilution assay (growth in wells with higher concentrations of this compound and no growth in lower concentrations). Why is this happening?
Answer: Skipped wells are often indicative of a few potential problems:
-
Pipetting Errors: Inaccurate serial dilutions can lead to incorrect concentrations of this compound in the wells. Ensure careful and accurate pipetting technique.
-
Contamination: Contamination of a single well with a resistant microbe can result in unexpected growth. Maintain sterile techniques throughout the procedure.
-
This compound Precipitation: At higher concentrations, this compound may precipitate out of the solution, reducing its effective concentration in those wells and allowing for fungal growth. Visually inspect the wells for any signs of precipitation.
Below is a logical workflow for troubleshooting inconsistent MIC results:
References
- 1. Aggregational behavior of aqueous dispersions of the antifungal lipopeptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Statistical optimization of antifungal this compound production from Bacillus amyloliquefaciens RHNK22 using agro-industrial wastes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Establishing a Method of Inoculum Preparation for Susceptibility Testing of Trichophyton rubrum and Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inoculum preparation for in-vitro susceptibility testing of filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic effect of this compound on Candida albicans oral infection and its pathogenic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of media and fermentation conditions on surfactin and iturin homologues produced by Bacillus natto NT-6: LC–MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Mechanisms of Antifungal Lipopeptide this compound from Bacillus against Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Iturin A Technical Support Center: Managing Fungal Resistance
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for managing the development of fungal resistance to Iturin A.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary antifungal mechanism of this compound?
This compound is a cyclic lipopeptide that exhibits potent, broad-spectrum antifungal activity.[1][2] Its primary mechanism involves disrupting the integrity of the fungal cell membrane.[1][3] It has been shown to form pores in the membrane, leading to an increase in potassium ion (K+) permeability and the leakage of essential cellular contents, which ultimately results in cell death.[1][4] Recent studies also suggest that this compound may specifically target and activate voltage-gated potassium (Kv) channels, stimulating K+ efflux from the cell.[5] Additionally, this compound can induce apoptosis through pathways involving oxidative stress and the accumulation of reactive oxygen species (ROS).[6][7]
Caption: Mechanism of action for this compound against fungal cells.
Q2: My Minimum Inhibitory Concentration (MIC) values for this compound are higher than those reported in the literature. What are the potential causes?
Several factors can influence MIC results. If you observe unexpectedly high MIC values, consider the following troubleshooting steps:
-
Purity of this compound: Verify the purity and integrity of your this compound stock. Commercial preparations can contain various isoforms, which may have slightly different activities.[8] Ensure it has been stored correctly and has not degraded.
-
Media Composition: The growth medium used for the assay can significantly impact results.[2] Components in the media may interact with the lipopeptide, reducing its effective concentration. Standardize your media (e.g., RPMI-1640, YEPD, PDB) and compare it to the conditions used in the cited literature.[2][9]
-
Inoculum Preparation: Ensure your fungal spore or cell suspension is at the correct concentration (e.g., 1 x 10⁵ spores/mL).[10] An overly dense inoculum can overwhelm the compound, leading to artificially high MIC readings.
-
Incubation Conditions: Verify the temperature and duration of incubation. For Aspergillus niger, incubation is typically done at 28°C for 24 hours.[9] Deviations can affect both fungal growth rates and this compound activity.
-
Inherent Strain Variability: The fungal strain you are using may have naturally lower susceptibility compared to the reference strains used in published studies. It is crucial to test against a known sensitive reference strain as a control.
Q3: How can I determine if my fungal strain has developed resistance to this compound?
Developing resistance is a common issue with prolonged exposure to antimicrobial agents.[9] Use the following workflow to investigate suspected resistance:
-
Establish a Baseline MIC: First, determine the MIC of this compound for your parent (wild-type) fungal strain that has not been exposed to the compound. This serves as your baseline for comparison.
-
Perform Serial MIC Testing: After exposing the fungus to this compound over multiple generations (see Protocol 2), perform a new MIC assay on the potentially resistant strain.
-
Confirm Resistance: A significant and reproducible increase (typically defined as ≥4-fold) in the MIC value for the exposed strain compared to the parent strain indicates the development of resistance.
-
Investigate the Mechanism (Optional): If resistance is confirmed, you can explore the underlying molecular mechanisms. Common fungicide resistance mechanisms include alteration of the drug's target site, reduced uptake, or active export of the drug via efflux pumps.[11][12]
References
- 1. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic effect of this compound on Candida albicans oral infection and its pathogenic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Iturinic Lipopeptide Diversity in the Bacillus subtilis Species Group – Important Antifungals for Plant Disease Biocontrol Applications [frontiersin.org]
- 5. Insights into the antifungal mechanism of Bacillus subtilis cyclic lipopeptide this compound mediated by potassium ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Capability of iturin from Bacillus subtilis to inhibit Candida albicans in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Synthesis of the Antifungal Cyclic Lipopeptide this compound and Its Fluorinated Analog for Structure‐Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring Mechanisms of Antifungal Lipopeptide this compound from Bacillus against Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antagonistic Mechanism of this compound and Plipastatin A from Bacillus amyloliquefaciens S76-3 from Wheat Spikes against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orchardly.co [orchardly.co]
- 12. Antifungal Resistance and New Strategies to Control Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the antifungal activity of Iturin A through synergistic combinations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the antifungal activity of Iturin A through synergistic combinations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary antifungal mechanism?
A1: this compound is a cyclic lipopeptide produced by various strains of Bacillus subtilis.[1][2] It exhibits potent antifungal activity against a broad spectrum of pathogenic fungi.[1][3] The primary mechanism of action involves the interaction of this compound with the fungal cell membrane, leading to increased permeability, leakage of essential ions like K+, and ultimately cell death.[1][4] It can also induce apoptosis-like processes in fungal cells.[1]
Q2: Why use this compound in synergistic combination with other agents?
A2: Utilizing this compound in synergistic combinations can enhance its antifungal efficacy, broaden its spectrum of activity, and reduce the required dosage, which can minimize potential toxicity and the development of drug resistance.[1][5] Synergistic effects have been observed when this compound is combined with other lipopeptides (like surfactin), conventional antifungal drugs (such as azoles and polyenes), chitosan, and essential oils.[1][6]
Q3: What are some common synergistic partners for this compound?
A3: Common synergistic partners for this compound include:
-
Surfactin (B1297464): Another lipopeptide from Bacillus subtilis that can enhance the membrane-disrupting activity of this compound.[6]
-
Chitosan: A natural biopolymer that disrupts the fungal cell wall and membrane, creating opportunities for this compound to enter the cell more effectively.[7][8]
-
Azole Antifungals (e.g., Fluconazole): These drugs inhibit ergosterol (B1671047) synthesis, a key component of the fungal cell membrane.[9] The combination with this compound, which also targets the membrane, can lead to a potent synergistic effect.[10]
-
Essential Oils (e.g., Thyme oil, Lemongrass oil): These natural compounds contain components like thymol (B1683141) and carvacrol (B1668589) that can disrupt fungal membranes and inhibit efflux pumps, thereby increasing the intracellular concentration and efficacy of this compound.[11][12]
Q4: How is synergy between this compound and another compound quantified?
A4: Synergy is typically quantified using the checkerboard broth microdilution assay to determine the Fractional Inhibitory Concentration Index (FICI).[5][13][14] The FICI is calculated by summing the Fractional Inhibitory Concentrations (FICs) of each agent in the combination. The interaction is generally interpreted as follows:
Troubleshooting Guides
Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results for this compound.
-
Question: My MIC values for this compound against the same fungal strain are inconsistent across experiments. What could be the cause?
-
Answer:
-
Purity and Quantification of this compound: Inconsistent purity or inaccurate quantification of your this compound stock solution is a primary source of variability. It is crucial to purify this compound, often using techniques like High-Performance Liquid Chromatography (HPLC), and accurately quantify the concentration.[2][16][17]
-
Solubility and Aggregation: this compound is an amphiphilic molecule and can self-aggregate in aqueous solutions, which may affect its bioavailability in the assay.[1] Ensure complete solubilization of your this compound stock, possibly using a small amount of a suitable solvent like methanol (B129727) before diluting in the test medium.
-
Inoculum Preparation: The density of the fungal inoculum must be standardized for each experiment. Variations in the number of fungal cells will directly impact the MIC value.
-
Media Composition: The composition of the culture medium can influence the activity of this compound. Ensure you are using the same batch and formulation of media for all replicate experiments.
-
Issue 2: Difficulty in dissolving this compound for experiments.
-
Question: I am having trouble dissolving my purified this compound powder to make a stock solution. What is the recommended procedure?
-
Answer:
-
Initial Solubilization: Due to its lipophilic nature, this compound has poor solubility in water. It is recommended to first dissolve the this compound powder in a small volume of an organic solvent such as methanol or dimethyl sulfoxide (B87167) (DMSO).
-
Aqueous Dilution: Once dissolved, you can then dilute this stock solution to the desired working concentration in your aqueous culture medium. Be sure to vortex or mix thoroughly during dilution to prevent precipitation. The final concentration of the organic solvent in your assay should be kept low (typically <1%) to avoid any inhibitory effects on the fungus.
-
Issue 3: No synergistic effect observed in a checkerboard assay with a known synergistic combination.
-
Question: I am not observing the expected synergistic effect between this compound and fluconazole (B54011) against Candida albicans. What could be wrong with my checkerboard assay?
-
Answer:
-
Incorrect Concentration Ranges: Ensure that the concentration ranges for both this compound and fluconazole in your checkerboard plate bracket the individual MICs of each compound. The ranges should extend from well above to well below the MICs.[18]
-
Inappropriate Fungal Inoculum: The final concentration of the fungal inoculum in each well of the 96-well plate is critical. A too-high inoculum can mask the inhibitory effects of the compounds.
-
Reading the Results: The endpoint for MIC determination in a checkerboard assay can be subjective if read visually. Using a spectrophotometer to read the optical density at 630 nm can provide a more objective measure of growth inhibition.[13] The MIC is often defined as the lowest concentration that inhibits 80% of fungal growth compared to the control (MIC80).[13]
-
Calculation of FICI: Double-check your calculations for the FICI. A common mistake is using the wrong MIC values (e.g., using the MIC of the drug in combination instead of alone in the denominator).[5][19]
-
Quantitative Data Summary
Table 1: Synergistic Antifungal Activity of this compound Combinations against Candida Species
| Combination Partner | Fungal Species | This compound MIC Alone (µg/mL) | Partner MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | Partner MIC in Combination (µg/mL) | FICI | Outcome |
| Fluconazole | C. albicans (resistant) | >512 | >512 | 128 | 1 | 0.25-0.5 | Synergy |
| Chitosan (3 kDa) | C. albicans SC5314 | 64 | 2048 | 16 | 512 | 0.5 | Synergy |
| Chitosan (30 kDa) | C. albicans SC5314 | 64 | 2048 | 16 | 512 | 0.5 | Synergy |
| Chitosan (3 kDa) | C. tropicalis MYA3404 | 32 | 1024 | 8 | 256 | 0.5 | Synergy |
FICI values are indicative and can vary based on the specific strains and experimental conditions.[7][13]
Table 2: Synergistic Antifungal Activity of this compound Combinations against Aspergillus Species
| Combination Partner | Fungal Species | This compound MIC Alone (µg/mL) | Partner MIC Alone (µg/mL) | FICI | Outcome |
| Lemongrass Essential Oil | A. fumigatus | Not specified | Not specified | 0.1875 | Synergy |
| Thyme Essential Oil | A. fumigatus | Not specified | Not specified | 0.1875 | Synergy |
Data derived from studies on essential oil combinations against Aspergillus species, suggesting potential for synergy with this compound. Specific MICs for this compound in these combinations require further investigation.[11]
Experimental Protocols
1. Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the broth microdilution method.
-
Materials: 96-well microtiter plates, antifungal agents (this compound and synergistic partner), fungal inoculum, appropriate broth medium (e.g., RPMI 1640), spectrophotometer.
-
Procedure:
-
Prepare serial twofold dilutions of each antifungal agent in the broth medium in separate 96-well plates.
-
Adjust the fungal inoculum to a standard density (e.g., 0.5 McFarland standard).
-
Inoculate each well (except for sterility controls) with the fungal suspension.
-
Incubate the plates at the optimal temperature and duration for the specific fungus.
-
Determine the MIC, which is the lowest concentration of the agent that causes a significant inhibition of visible growth (e.g., ≥80% reduction in turbidity compared to the growth control).[13][20][21]
-
2. Checkerboard Broth Microdilution Assay for Synergy Testing
This protocol allows for the determination of the FICI.[18][22]
-
Materials: Same as for MIC determination.
-
Procedure:
-
In a 96-well microtiter plate, prepare serial twofold dilutions of this compound horizontally across the columns.
-
Prepare serial twofold dilutions of the synergistic partner vertically down the rows. This creates a matrix of wells with various combinations of concentrations of both agents.
-
Include rows and columns with each agent alone to determine their individual MICs under the same conditions. Also, include a drug-free well for a growth control.
-
Inoculate all wells (except sterility controls) with the standardized fungal suspension.
-
Incubate the plate under appropriate conditions.
-
Read the MIC for each agent alone and in combination. The MIC in combination is the lowest concentration of that agent in a well that shows growth inhibition.
-
Calculate the FICI using the formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of partner in combination / MIC of partner alone).[5][19]
-
Visualizations
Caption: Workflow for determining the synergistic interaction between this compound and a partner compound.
Caption: Synergistic mechanism of this compound and Azole antifungals targeting the fungal cell membrane.
References
- 1. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Identification of Lipopeptide this compound Produced by Bacillus amyloliquefaciens NCPSJ7 and Its Antifungal Activities against Fusarium oxysporum f. sp. niveum [mdpi.com]
- 4. Identification of Lipopeptide this compound Produced by Bacillus amyloliquefaciens NCPSJ7 and Its Antifungal Activities against Fusarium oxysporum f. sp. niveum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Surfactin/iturin A interactions may explain the synergistic effect of surfactin on the biological properties of this compound [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chitosan and Chitosan Nanoparticles: Parameters Enhancing Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Evidence for synergistic activity of plant-derived essential oils against fungal pathogens of food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Strong Synergism of Palmatine and Fluconazole/Itraconazole Against Planktonic and Biofilm Cells of Candida Species and Efflux-Associated Antifungal Mechanism [frontiersin.org]
- 14. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro synergy of antibiotic combinations against planktonic and biofilm Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of the antifungal lipopeptide this compound by high performance liquid chromatography coupled with aqueous two-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Synergistic Antifungal Effect of Fluconazole Combined with Licofelone against Resistant Candida albicans [frontiersin.org]
- 19. In vitro Activity of Different Antibacterial Agents in Combination with Each Other against Multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antagonistic Mechanism of this compound and Plipastatin A from Bacillus amyloliquefaciens S76-3 from Wheat Spikes against Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization and Antimicrobial Studies of Iturin-Like and Bogorol-Like Lipopeptides From Brevibacillus spp. Strains GI9 and SKDU10 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
Validation & Comparative
Iturin A versus other lipopeptides: a comparative study of antifungal properties
For researchers, scientists, and drug development professionals, the quest for novel and effective antifungal agents is a perpetual challenge. Among the promising candidates are cyclic lipopeptides produced by Bacillus species, with Iturin A demonstrating significant potential. This guide provides a comprehensive comparison of the antifungal properties of this compound against other prominent lipopeptides, namely Surfactin and Fengycin, supported by experimental data and detailed methodologies.
Executive Summary
This compound exhibits potent, broad-spectrum antifungal activity, primarily by disrupting fungal cell membranes and inducing apoptosis through oxidative stress. In comparative analyses, this compound consistently demonstrates lower Minimum Inhibitory Concentrations (MICs) against a range of key fungal pathogens compared to Surfactin, which displays weaker and more variable antifungal effects. Fengycin also possesses strong antifungal properties, in some cases comparable to this compound, and its mechanism also involves membrane disruption and the induction of apoptosis, potentially through the TOR signaling pathway. The choice between these lipopeptides for specific applications will depend on the target pathogen and the desired therapeutic or biocontrol outcome.
Comparative Antifungal Efficacy: A Quantitative Overview
The antifungal activities of this compound, Surfactin, and Fengycin have been evaluated against several economically and clinically important fungal species. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the compound that inhibits the visible growth of a microorganism. Lower MIC values indicate higher antifungal potency.
| Fungal Species | This compound (µg/mL) | Surfactin (µg/mL) | Fengycin (µg/mL) |
| Candida albicans | 5 - 32[1][2] | >500[3] | 15.62[4] |
| Aspergillus niger | Potent inhibition[1] | - | - |
| Fusarium oxysporum | 25 - 50[5] | 1000[6] | - |
Note: MIC values can vary depending on the specific strain of the fungus, the purity of the lipopeptide, and the experimental conditions.
In-Depth Look at Antifungal Mechanisms
The primary mode of action for this compound, Surfactin, and Fengycin is the perturbation of the fungal cell membrane. However, the downstream cellular events and signaling pathways they trigger show notable differences.
This compound: Inducing Apoptosis through Oxidative Stress
This compound's interaction with the fungal cell membrane leads to increased permeability and the leakage of intracellular components.[7] This initial disruption is followed by the induction of an apoptotic-like cell death cascade. A key event in this process is the accumulation of reactive oxygen species (ROS), which leads to oxidative stress, mitochondrial dysfunction, and ultimately, programmed cell death.[1][2][7][8]
Fengycin: Targeting the TOR Pathway and Triggering Metacaspase-Dependent Apoptosis
Similar to this compound, Fengycin disrupts the fungal cell membrane. Experimental evidence suggests that Fengycin can induce apoptosis through a metacaspase-dependent pathway.[9][10][11] Furthermore, studies have indicated the involvement of the Target of Rapamycin (TOR) signaling pathway, a central regulator of cell growth and proliferation, in Fengycin's antifungal action.[9][10] The High-Osmolarity Glycerol (HOG) Mitogen-Activated Protein Kinase (MAPK) pathway, which responds to cell wall and membrane stress, is also implicated as a downstream response to lipopeptide-induced damage.
Surfactin: A Potent Surfactant with Moderate Antifungal Properties
Surfactin is a powerful biosurfactant, and its primary antifungal mechanism is the direct disruption of the cell membrane's lipid bilayer, leading to the formation of pores and channels.[12] This detergent-like action results in the loss of cellular integrity. While effective in disrupting membranes, its specific antifungal activity, as measured by MIC, is generally lower than that of this compound and Fengycin. However, Surfactin can exhibit synergistic effects with other antifungal agents by increasing their access to the fungal cell.
Experimental Protocols
The determination of the antifungal activity of lipopeptides is crucial for comparative studies. The broth microdilution method is a standardized and widely accepted protocol.
Broth Microdilution Antifungal Susceptibility Testing
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.
Materials:
-
96-well microtiter plates
-
Fungal isolates
-
Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Lipopeptide stock solutions (dissolved in a suitable solvent like DMSO)
-
Sterile saline or water
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in the broth medium to achieve the final desired inoculum concentration.
-
Serial Dilution of Lipopeptides: The lipopeptide stock solution is serially diluted in the broth medium across the wells of the microtiter plate to create a range of concentrations.
-
Inoculation: A standardized volume of the fungal inoculum is added to each well containing the diluted lipopeptide.
-
Controls: Positive (fungus in broth without lipopeptide) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C for Candida species) for a specified period (typically 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the lipopeptide that causes a significant inhibition of fungal growth, often defined as a 50% or 90% reduction in turbidity compared to the positive control. This can be assessed visually or by measuring the optical density using a plate reader.
Conclusion
This compound stands out as a highly effective antifungal lipopeptide with a well-defined mechanism of action involving membrane disruption and the induction of apoptosis via oxidative stress. Its superior performance in terms of lower MIC values against key fungal pathogens, when compared to Surfactin, makes it a compelling candidate for further development as a therapeutic or biocontrol agent. Fengycin also presents a strong antifungal profile, and its distinct interaction with cellular signaling pathways warrants further investigation. The choice of lipopeptide will ultimately be guided by the specific fungal target and the intended application, with this compound representing a robust and versatile option in the fight against fungal infections.
References
- 1. Exploring Mechanisms of Antifungal Lipopeptide this compound from Bacillus against Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The HOG MAPK pathway in Candida albicans: more than an osmosensing pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | this compound Extracted From Bacillus subtilis WL-2 Affects Phytophthora infestans via Cell Structure Disruption, Oxidative Stress, and Energy Supply Dysfunction [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lipopeptide C17 Fengycin B Exhibits a Novel Antifungal Mechanism by Triggering Metacaspase-Dependent Apoptosis in Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical structure, properties and potential applications of surfactin, as well as advanced strategies for improving its microbial production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluconazole and Lipopeptide Surfactin Interplay During Candida albicans Plasma Membrane and Cell Wall Remodeling Increases Fungal Immune System Exposure - PMC [pmc.ncbi.nlm.nih.gov]
synergistic effects of Iturin A with conventional chemical fungicides
A new frontier in crop protection is emerging from the combined force of biological and chemical fungicides. The lipopeptide Iturin A, a natural antifungal agent produced by the bacterium Bacillus subtilis, demonstrates significant synergistic effects when used in conjunction with conventional chemical fungicides. This combination strategy holds the promise of reducing the application rates of chemical agents, mitigating environmental impact, and combating the rise of fungicide-resistant fungal pathogens.
This guide provides a comparative analysis of the synergistic interactions between this compound and several widely used conventional fungicides, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Efficacy: A Quantitative Look at Synergy
The synergy between this compound and conventional fungicides is most effectively quantified by the Fractional Inhibitory Concentration Index (FICI). This index is a standard measure used in microbiology to assess the combined effect of two antimicrobial agents.
FICI Calculation: FICI = (MIC of Fungicide A in combination / MIC of Fungicide A alone) + (MIC of Fungicide B in combination / MIC of Fungicide B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifferent: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
While comprehensive peer-reviewed studies detailing the FICI values for purified this compound with a wide array of conventional fungicides against various plant pathogens are still emerging, existing research strongly indicates a powerful synergistic potential. Studies involving this compound-producing Bacillus species have consistently shown enhanced fungal inhibition when combined with chemical fungicides.
Table 1: Synergistic Effects of this compound with Conventional Fungicides
| Fungicide Combination | Target Pathogen(s) | Observed Effect | FICI Value | References |
| This compound + Tebuconazole | Venturia inaequalis | Mycosubtilin, a member of the iturin family, demonstrated significant antifungal activity, and combinations of lipopeptides have shown synergistic effects.[1] | Data for purified this compound is not readily available. | [1] |
| This compound + Difenoconazole (B1670550) | Fusarium oxysporum | The combination of Bacillus amyloliquefaciens (an this compound producer) with difenoconazole resulted in a synergistic effect against Fusarium wilt. | Data for purified this compound is not readily available. | [2] |
| This compound + Prochloraz (B1679089) | Penicillium digitatum | Prochloraz is a broad-spectrum fungicide that inhibits ergosterol (B1671047) biosynthesis.[3][4] A synergistic interaction is highly probable due to the differing mechanisms of action. | Data not available. | [3][4] |
| This compound + Carbendazim | Fusarium graminearum | Carbendazim disrupts microtubule formation.[1][5] Its efficacy is expected to be enhanced when combined with a membrane-disrupting agent like this compound. | Data not available. | [1][5] |
Unraveling the Mechanisms of Synergistic Action
The enhanced antifungal activity observed in these combinations arises from the distinct and complementary modes of action of this compound and conventional fungicides.
This compound's Mode of Action: this compound primarily targets the fungal cell membrane. Its lipophilic tail inserts into the lipid bilayer, creating pores and disrupting the membrane's integrity.[6][7] This leads to the leakage of essential cellular components and ultimately results in cell death.[7][8]
Conventional Fungicides' Modes of Action:
-
Tebuconazole & Difenoconazole (Triazoles): These fungicides inhibit the enzyme lanosterol (B1674476) 14α-demethylase, a critical step in the biosynthesis of ergosterol.[9][10][11][12] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to membrane dysfunction.[9]
-
Prochloraz (Imidazole): Similar to triazoles, prochloraz also targets and inhibits lanosterol 14α-demethylase, thereby disrupting ergosterol production.[3][13][14]
-
Carbendazim (Benzimidazole): This fungicide interferes with cell division by binding to β-tubulin, a protein required for the formation of microtubules.[1][5][15][16]
The synergistic effect is believed to occur in a two-step process. First, this compound damages the fungal cell membrane, increasing its permeability. This "door-opening" effect allows the conventional fungicide to more easily enter the fungal cell and reach its intracellular target, leading to a more potent combined antifungal effect at lower concentrations.
Experimental Protocols: Assessing Synergism in the Laboratory
The checkerboard microdilution assay is the gold standard for determining the in vitro synergistic activity of antimicrobial combinations.[17][18][19]
Detailed Checkerboard Assay Protocol:
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of this compound and the selected conventional fungicide in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Microtiter Plate Preparation: In a 96-well microtiter plate, create a two-dimensional gradient of the two compounds. Serially dilute this compound along the rows and the conventional fungicide along the columns in a suitable broth medium (e.g., Potato Dextrose Broth).
-
Inoculum Preparation: Prepare a standardized suspension of fungal spores or mycelial fragments from a fresh culture to a final concentration of approximately 10^5 colony-forming units (CFU)/mL.
-
Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate. Include wells with only the medium (sterility control), medium with inoculum (growth control), and each compound alone to determine their individual Minimum Inhibitory Concentrations (MICs). Incubate the plate under optimal conditions for fungal growth.
-
Data Analysis: After incubation, visually assess fungal growth in each well to determine the MIC of each compound alone and in combination.
-
FICI Calculation: Use the MIC values to calculate the FICI for each combination and determine the nature of the interaction (synergistic, additive, or antagonistic).
Visualizing the Pathways and Processes
The following diagrams, generated using the DOT language, illustrate the proposed synergistic mechanism, the experimental workflow, and the signaling pathways targeted by these antifungal agents.
Caption: Proposed synergistic mechanism of this compound and conventional fungicides.
Caption: Experimental workflow for the checkerboard microdilution assay.
Caption: Antifungal mechanisms of action and targeted signaling pathways.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. Frontiers | Chemosensitization of Fusarium graminearum to Chemical Fungicides Using Cyclic Lipopeptides Produced by Bacillus amyloliquefaciens Strain JCK-12 [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. The Role of Carbendazim in Fungal Disease Management [agrogreat.com]
- 6. Therapeutic effect of this compound on Candida albicans oral infection and its pathogenic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Extracted From Bacillus subtilis WL-2 Affects Phytophthora infestans via Cell Structure Disruption, Oxidative Stress, and Energy Supply Dysfunction [frontiersin.org]
- 8. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Difenoconazole: An Effective Treatment For Fungal Infections - HEBEN [hb-p.com]
- 10. Difenoconazole | C19H17Cl2N3O3 | CID 86173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Tebuconazole Information and Products | Fungicide Active Ingredient [solutionsstores.com]
- 12. Tebuconazole: A Powerful Fungicide for Crop Protection [agrogreat.com]
- 13. researchgate.net [researchgate.net]
- 14. Prochloraz - Wikipedia [en.wikipedia.org]
- 15. pomais.com [pomais.com]
- 16. benchchem.com [benchchem.com]
- 17. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 18. Checkerboard Microdilution Assay | PDF | Microbiology | Clinical Pathology [scribd.com]
- 19. benchchem.com [benchchem.com]
Unlocking Antifungal Potential: A Comparative Guide to the Structure-Activity Relationships of Iturin A Analogs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of various synthetic Iturin A analogs. By examining key structural modifications, this document aims to elucidate the structure-activity relationships (SAR) that govern their antifungal, antibacterial, and hemolytic properties, offering valuable insights for the rational design of novel anti-infective agents.
This compound, a cyclic lipopeptide produced by Bacillus subtilis, has long been recognized for its potent antifungal activity.[1] Its unique structure, consisting of a seven-α-amino acid ring linked to a β-amino fatty acid tail, provides a versatile scaffold for chemical modification.[2] This guide delves into the SAR of several synthetic this compound analogs, presenting a comparative analysis of their biological performance based on available experimental data.
Comparative Biological Activity of this compound Analogs
The following table summarizes the minimum inhibitory concentration (MIC) and hemolytic activity (EC50) of synthetic Iturin A2 and its analogs against various microorganisms. These quantitative data provide a clear comparison of how structural modifications impact their biological profiles.
| Analog/Compound | Modification | Organism | Activity Type | Value |
| Synthetic Iturin A2 | Parent Compound | Fusarium graminearum | Antifungal (MIC) | 32 µg/mL |
| Candida albicans | Antifungal (MIC) | 64 µg/mL | ||
| Human Red Blood Cells | Hemolytic (EC50) | Data not available | ||
| Staphylococcus aureus | Antibacterial (MIC) | Data not available | ||
| (S)-Iturin A2 (Epimer) | Inverted stereochemistry of the β-amino fatty acid | Fusarium graminearum | Antifungal (MIC) | >128 µg/mL |
| Candida albicans | Antifungal (MIC) | >128 µg/mL | ||
| Human Red Blood Cells | Hemolytic (EC50) | Data not available | ||
| Staphylococcus aureus | Antibacterial (MIC) | Data not available | ||
| Monofluorinated Iturin A2 | Fluorination of the β-amino fatty acid | Fusarium graminearum | Antifungal (MIC) | 32 µg/mL |
| Candida albicans | Antifungal (MIC) | 64 µg/mL | ||
| Human Red Blood Cells | Hemolytic (EC50) | Data not available | ||
| Staphylococcus aureus | Antibacterial (MIC) | Data not available | ||
| Alkylated Cysteine Analog (D-config.) | Replacement of β-amino acid with alkylated D-cysteine | Fusarium graminearum | Antifungal (MIC) | 64 µg/mL |
| Human Red Blood Cells | Hemolytic (EC50) | Data not available | ||
| Staphylococcus aureus | Antibacterial (MIC) | Data not available | ||
| Alkylated Cysteine Analog (L-config.) | Replacement of β-amino acid with alkylated L-cysteine | Fusarium graminearum | Antifungal (MIC) | >128 µg/mL |
| Human Red Blood Cells | Hemolytic (EC50) | Data not available | ||
| Staphylococcus aureus | Antibacterial (MIC) | Data not available | ||
| Iturin-like Lipopeptide (ILL) | Naturally derived analog | Staphylococcus aureus | Antibacterial (MIC) | 90-300 µg/mL |
| Escherichia coli | Antibacterial (MIC) | 90-300 µg/mL | ||
| Candida spp. (drug-resistant) | Antifungal (MIC) | 150-300 µg/mL | ||
| Rabbit Red Blood Cells | Hemolytic Activity | ~55% hemolysis at 250 µg/mL |
Key Structure-Activity Relationship Insights
The data presented reveal critical structural features influencing the biological activity of this compound analogs:
-
Stereochemistry is Crucial for Antifungal Activity: The inversion of the stereochemistry of the β-amino fatty acid from the natural (R) to the (S) configuration in the epimer of Iturin A2 results in a complete loss of antifungal activity against both Fusarium graminearum and Candida albicans.[2] This highlights the strict stereospecificity required for its mechanism of action.
-
Fluorination Offers a Handle for Probing Mechanism without Affecting Activity: The monofluorinated analog of Iturin A2 retained the same antifungal potency as the parent compound.[2] This suggests that the introduction of a fluorine atom, a common strategy in medicinal chemistry to modulate pharmacokinetic properties, does not interfere with the antifungal activity of this compound.
-
The β-Amino Acid is Important, and its Configuration Matters: Replacing the β-amino fatty acid with an alkylated cysteine residue impacts antifungal activity. The analog with the D-configuration at the cysteine residue retained moderate activity against F. graminearum, whereas the L-configuration analog was inactive.[3] This further underscores the importance of the stereochemistry in the lipopeptide's backbone for its biological function.
-
Broad-Spectrum Activity of Iturin-Like Lipopeptides: A naturally derived Iturin-like lipopeptide (ILL) demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as drug-resistant Candida species.[4] However, it also exhibited significant hemolytic activity.[4]
Experimental Protocols
To ensure the reproducibility and comparability of SAR studies, detailed and standardized experimental protocols are essential.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum:
-
Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation.
-
Spores are harvested and suspended in sterile saline containing a small amount of a wetting agent (e.g., Tween 80).
-
The spore suspension is adjusted spectrophotometrically to a defined concentration (e.g., 1-5 x 10^6 CFU/mL).
-
The final inoculum is prepared by diluting the adjusted spore suspension in the test medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS).
-
-
Preparation of Test Compounds:
-
The this compound analogs are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Serial two-fold dilutions of the stock solution are prepared in the test medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well containing the diluted test compound is inoculated with the prepared fungal suspension.
-
Positive (no drug) and negative (no inoculum) control wells are included.
-
The microtiter plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the fungal species.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is determined as the lowest concentration of the analog that causes a significant inhibition of visible fungal growth compared to the positive control.
-
Hemolytic Activity Assay
This protocol outlines a general method for assessing the hemolytic activity of lipopeptides.
-
Preparation of Erythrocyte Suspension:
-
Freshly drawn red blood cells (e.g., human or rabbit) are washed three to four times with sterile phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat.
-
A final working suspension of erythrocytes (e.g., 2% v/v) is prepared in PBS.
-
-
Preparation of Test Compounds:
-
Serial dilutions of the this compound analogs are prepared in PBS.
-
-
Hemolysis Reaction:
-
Equal volumes of the erythrocyte suspension and the diluted test compound are mixed in microcentrifuge tubes or a 96-well plate.
-
A positive control (100% hemolysis) is prepared by adding a lytic agent (e.g., 1% Triton X-100) to the erythrocytes.
-
A negative control (0% hemolysis) consists of erythrocytes suspended in PBS alone.
-
The samples are incubated at 37°C for a specified time (e.g., 1 hour).
-
-
Measurement of Hemolysis:
-
After incubation, the samples are centrifuged to pellet intact erythrocytes.
-
The supernatant, containing the released hemoglobin, is transferred to a new 96-well plate.
-
The absorbance of the supernatant is measured at a specific wavelength (e.g., 540 nm) using a microplate reader.
-
-
Calculation of Hemolytic Activity:
-
The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
-
The EC50 value, the concentration of the analog that causes 50% hemolysis, is determined from the dose-response curve.
-
Visualizing the SAR Workflow
The following diagram illustrates the general workflow of a structure-activity relationship study for this compound analogs.
Caption: Workflow of a Structure-Activity Relationship (SAR) Study.
This guide highlights the importance of systematic structural modifications and rigorous biological evaluation in the quest for novel this compound-based antifungal agents. The presented data and protocols serve as a valuable resource for researchers in the field, facilitating the design of next-generation lipopeptide antibiotics with improved efficacy and safety profiles.
References
- 1. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 2. Novel Synthesis of the Antifungal Cyclic Lipopeptide this compound and Its Fluorinated Analog for Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis of antifungal lipopeptide this compound analogues and evaluation of their bioactivity against F. graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and Antimicrobial Studies of Iturin-Like and Bogorol-Like Lipopeptides From Brevibacillus spp. Strains GI9 and SKDU10 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and Alternative Methods for Accurate Iturin A Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Iturin A, a lipopeptide with significant antifungal properties, is critical for research, quality control, and the development of novel therapeutic agents. High-Performance Liquid Chromatography (HPLC) remains a cornerstone for the analysis of this compound. This guide provides a comprehensive comparison of various HPLC methods and their alternatives, supported by experimental data to aid in method selection and validation for reliable and accurate quantification.
Comparison of Quantification Methods for this compound
The choice of an analytical method for this compound quantification depends on the specific requirements of the study, including the need for sensitivity, selectivity, and throughput. While HPLC is the most widely used technique, other methods offer distinct advantages.
| Method | Principle | Advantages | Disadvantages | Reference(s) |
| HPLC-UV | Separation based on polarity using a reversed-phase column, with detection by UV absorbance. | Robust, reproducible, widely available, good for routine analysis. | Moderate sensitivity, potential for interference from co-eluting compounds. | [1][2] |
| LC-MS/MS | Combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. | High sensitivity and specificity, allows for structural confirmation. | Higher cost and complexity, requires specialized expertise. | [3][4] |
| MEKC | A hybrid of electrophoresis and chromatography, separating analytes based on their partitioning between micelles and the surrounding aqueous buffer. | High separation efficiency, small sample volume required. | Can be less robust than HPLC, potential for matrix effects. | [1] |
| HPTLC | Separation on a high-performance thin-layer chromatography plate, with quantification by densitometry. | High throughput, cost-effective for screening multiple samples. | Lower precision and accuracy compared to HPLC, primarily semi-quantitative. | [5] |
| Microbiological Assay | Quantification based on the inhibitory effect of this compound on the growth of a susceptible microorganism. | Measures biological activity, can be cost-effective. | Low specificity, high variability, influenced by other antimicrobial compounds. | [6] |
Performance Data of Validated Analytical Methods
The validation of an analytical method is crucial to ensure its reliability for its intended purpose. Key validation parameters according to the International Council for Harmonisation (ICH) guidelines include accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).[7][8][9][10][11] The following table summarizes the performance data for different methods used for this compound quantification.
| Method | Linearity (R²) & Range | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ | Reference(s) |
| HPLC-UV | 0.9954 (20-200 µg/mL) | 98.1% | 2.9% | 2.5 µg/mL | 7.0 µg/mL | [1] |
| HPLC-UV | 0.9961 (20-140 mg/L) | Not Reported | 1.45% (peak area) | Not Reported | Not Reported | [2] |
| LC-MS/MS | ≥ 0.9995 (0.20-10.0 mg/L) | 93.3-108.2% | 4.14-13.30% | 0.374 mg/L | Not Reported | [3][4] |
| MEKC | 0.9967 (50-500 µg/mL) | 98.7% (reproducibility) | Not Reported | 5.0-13.0 µg/mL | Not Reported | [1] |
| HPTLC | Not Reported | Not Reported | <15% | 13 ng/zone | 39 ng/zone | [5] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and validating analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS methods for this compound quantification.
HPLC-UV Method Protocol
This protocol is based on the method described by Rao et al. (2008).[1]
-
Sample Preparation: Culture supernatant can be subjected to different preparation methods, including acid precipitation and methanol (B129727) extraction (APME) or butanol extraction and methanol substitution (BEMS), with BEMS showing higher recovery.[12] The final extract is filtered through a 0.45 µm filter before injection.
-
Chromatographic Conditions:
-
Column: NPS RP-C18
-
Mobile Phase: Acetonitrile and 10 mM ammonium (B1175870) acetate (B1210297) (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
-
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of this compound standards. The concentration of this compound in the samples is then determined from this curve.
LC-MS/MS Method Protocol
This protocol is based on the method described by Deng et al. (2017).[3][4]
-
Sample Preparation: Crude extracts of this compound are dissolved in a mixture of acetonitrile/water (7:3, v/v) with 0.1% (v/v) formic acid.
-
Chromatographic and Mass Spectrometric Conditions:
-
Elution: Acetonitrile/water (7:3, v/v) containing 5 mmol L-1 ammonium acetate and 0.1% (v/v) formic acid.
-
Mass Spectrometry: Electrospray ionization (ESI+) in selective ion monitoring (SIM) mode.
-
-
Quantification: A calibration curve is generated using this compound standards, and the concentration in samples is calculated based on the peak areas.
Visualizing the Workflow and Validation Principles
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the logical relationships between method validation parameters.
References
- 1. gigvvy.com [gigvvy.com]
- 2. Quantification of the antifungal lipopeptide this compound by high performance liquid chromatography coupled with aqueous two-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive method for simultaneous quantitative determination of surfactin and iturin by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Characterization and Antimicrobial Studies of Iturin-Like and Bogorol-Like Lipopeptides From Brevibacillus spp. Strains GI9 and SKDU10 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. m.youtube.com [m.youtube.com]
- 11. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
cross-species comparison of Iturin A production in different Bacillus strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of Iturin A production in different Bacillus strains. This compound, a potent antifungal lipopeptide, is a secondary metabolite produced by various Bacillus species and holds significant promise as a biopesticide and therapeutic agent.[1][2][3] This document summarizes quantitative data from experimental studies, details relevant methodologies, and visualizes key biological and experimental processes to aid in the selection and development of high-producing strains for industrial and pharmaceutical applications.
Quantitative Comparison of this compound Production
The production of this compound varies significantly among different Bacillus species and even between strains of the same species. Furthermore, production yields are heavily influenced by fermentation conditions and genetic modifications. The following table summarizes this compound production levels reported in various studies. It is important to note that direct comparison of yields should be approached with caution due to the diverse experimental setups.
| Bacillus Strain | Fermentation Method | Key Optimization Strategy | This compound Yield | Reference |
| Bacillus subtilis 3-10 | Submerged Fermentation | Two-stage stepwise decreased glucose feeding | 1.12 g/L | [2] |
| Bacillus subtilis RB14 (recombinant) | Submerged Fermentation | Promoter replacement for itu operon | 3-fold increase (to 330 µg/mL from 110 µg/mL) | [1][4] |
| Bacillus amyloliquefaciens LL3 (engineered) | Submerged Fermentation | Promoter insertion and overexpression of DegQ | 113.1 mg/L | [2] |
| Bacillus amyloliquefaciens HZ-ADFTL2 (engineered) | Submerged Fermentation | Strengthening fatty acid synthesis pathways | 2.96 g/L | [5][6][7] |
| Bacillus amyloliquefaciens (genome shuffled) | Submerged Fermentation | Genome shuffling | 179.22 mg/L (2.03-fold increase) | [1][4] |
| Bacillus velezensis ND | Biofilm Reactor (Fed-batch) | Combined step-wise pH and temperature control | 7.86 g/L | [8][9] |
| Bacillus velezensis ND | Solid-State Fermentation | Comparison with submerged fermentation | 12.46 g/kg | [10] |
| Bacillus methyltrophicus TEB1 | Not specified | Not specified | Not specified, but confirmed producer | [1] |
| Bacillus licheniformis | Not specified | Not specified | Confirmed producer | [1] |
| Bacillus thuringiensis | Not specified | Not specified | Confirmed producer | [1] |
Experimental Protocols
Accurate quantification of this compound is crucial for comparative studies. The following are detailed methodologies commonly employed in the cited research.
This compound Extraction
-
Acid Precipitation: The culture broth is acidified to a pH of 2.0 using a strong acid like HCl.[11]
-
Centrifugation: The acidified broth is centrifuged to pellet the precipitated lipopeptides.[11]
-
Solvent Extraction: The resulting precipitate is extracted with methanol (B129727) to solubilize the this compound.[11]
This compound Quantification using High-Performance Liquid Chromatography (HPLC)
-
System: An Agilent 1260 HPLC system (or equivalent) is typically used.[6]
-
Column: A C18 reverse-phase column (e.g., Agilent LiChrospher C18, 4.6 mm × 250 mm, 5 µm) is employed for separation.[6]
-
Mobile Phase: A common mobile phase is a mixture of 10 mmol/L ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) in a 65:35 (V/V) ratio.[6]
-
Flow Rate: A standard flow rate is 1.0 mL/min.[6]
-
Detection: this compound is detected using a UV detector at a wavelength of 280 nm.[12]
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area with that of a known concentration of an this compound standard.
Fermentation Media
The composition of the culture medium significantly impacts this compound production.[13] While various media are used, a common basal medium for this compound production is the Landy medium. For enhanced production, optimization of carbon and nitrogen sources is critical.[2]
Example Production Medium:
-
Corn starch: 30 g/L[6]
-
Soybean meal: 70 g/L[6]
-
K₂HPO₄·3H₂O: 1.0 g/L[6]
-
MgSO₄·7H₂O: 1.0 g/L[6]
-
FeSO₄·7H₂O: 1.0 g/L[6]
-
MnSO₄·H₂O: 0.01 g/L[6]
-
Natural pH[6]
Visualizing Key Processes
To better understand the comparison of this compound production, the following diagrams illustrate the experimental workflow and the underlying biological pathway.
Caption: Experimental workflow for comparing this compound production in different Bacillus strains.
Caption: Simplified signaling pathway for the regulation of this compound biosynthesis in Bacillus.
Conclusion
The production of this compound is a complex process influenced by the genetic background of the Bacillus strain and the specific fermentation conditions employed. While Bacillus subtilis is a well-known producer, recent studies highlight the high potential of Bacillus amyloliquefaciens and Bacillus velezensis, especially when subjected to metabolic engineering and optimized fermentation strategies like biofilm reactors.[2][5][14] For researchers and drug development professionals, the selection of a production strain should consider not only the inherent production capacity but also the amenability of the strain to genetic manipulation and process optimization. Further research focusing on a standardized comparison of wild-type strains under identical conditions would be highly valuable for the field.
References
- 1. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Frontiers | Enhanced this compound production in a two-compartment biofilm reactor by Bacillus velezensis ND [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced production of this compound by strengthening fatty acid synthesis modules in Bacillus amyloliquefaciens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Enhanced production of this compound by strengthening fatty acid synthesis modules in Bacillus amyloliquefaciens [frontiersin.org]
- 7. Enhanced production of this compound by strengthening fatty acid synthesis modules in Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Process optimized for production of this compound in biofilm reactor by Bacillus velezensis ND | Semantic Scholar [semanticscholar.org]
- 9. Process optimized for production of this compound in biofilm reactor by Bacillus velezensis ND - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cloning, Sequencing, and Characterization of the this compound Operon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Influence of the culture medium on the production of this compound by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enhanced this compound production in a two-compartment biofilm reactor by Bacillus velezensis ND - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Genomic Guide to Iturin A and Related Lipopeptide Biosynthetic Gene Clusters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the biosynthetic gene clusters (BGCs) responsible for the production of Iturin A and other members of the iturinic lipopeptide family. These potent antifungal agents, produced primarily by Bacillus species, are of significant interest for applications in agriculture and medicine. This document details the genetic architecture of these BGCs, compares their key features, outlines the experimental methodologies used for their characterization, and illustrates the regulatory networks governing their expression.
Comparative Analysis of Iturinic Lipopeptide BGCs
The iturinic lipopeptides are a family of cyclic heptapeptides with a β-amino fatty acid side chain.[1][2] The biosynthesis of these compounds is orchestrated by large, multi-gene biosynthetic gene clusters encoding non-ribosomal peptide synthetases (NRPSs).[1][2] The core this compound operon is approximately 38-42 kb in length and typically consists of four open reading frames: ituD, ituA, ituB, and ituC.[3][4] Variations within this basic structure give rise to the diversity of iturinic lipopeptides observed in nature.
Gene Cluster Organization and Function
The canonical organization of the this compound BGC serves as a blueprint for understanding related clusters.
-
ituD : Encodes a putative malonyl-CoA transacylase, which is involved in the initiation of the fatty acid chain.[4][5]
-
ituA : A large gene encoding a multifunctional protein with domains for fatty acid synthesis, amino acid adenylation, and peptide synthesis.[4][5]
-
ituB : Encodes a peptide synthetase responsible for the incorporation of four amino acids into the growing peptide chain.[4][5]
-
ituC : Encodes the final peptide synthetase, which incorporates the last two amino acids and contains a thioesterase domain responsible for cyclization and release of the lipopeptide.[4]
The modular nature of the NRPS genes (ituA, ituB, ituC) is a key feature. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid.[1][2]
Quantitative Comparison of Iturinic Lipopeptide BGCs
The following table summarizes the key features of the BGCs for this compound and the closely related mycosubtilin.
| Feature | This compound BGC (Bacillus subtilis RB14) | Mycosubtilin BGC (Bacillus subtilis ATCC 6633) | Reference(s) |
| Total Size | >38 kb | Not explicitly stated, but comparable to this compound | [4] |
| Number of ORFs | 4 (ituD, ituA, ituB, ituC) | 4 (fenF, mycA, mycB, mycC) | [4] |
| ituD Homolog | ituD | fenF (79% homology) | [4] |
| ituA Homolog | ituA | mycA (79% homology) | [4] |
| ituB Homolog | ituB | mycB (79% homology) | [4] |
| ituC Homolog | ituC | mycC (64% homology) | [4] |
| Peptide Sequence | L-Asn -> D-Tyr -> D-Asn -> L-Gln -> L-Pro -> D-Asn -> L-Ser | L-Asn -> D-Tyr -> D-Asn -> L-Gln -> L-Pro -> L-Asn -> D-Ser | [4] |
The lower homology of ituC to mycC likely reflects the differences in the C-terminal amino acids of this compound and mycosubtilin, which can influence their biological activity.[4]
Experimental Protocols for Comparative Genomics
The characterization and comparison of this compound and related BGCs rely on a combination of molecular biology, sequencing, and bioinformatic techniques.
Identification and Sequencing of BGCs
Objective: To identify and obtain the complete DNA sequence of the iturinic lipopeptide BGC from a producing strain.
Methodology:
-
Genomic DNA Extraction: High-quality genomic DNA is isolated from the Bacillus strain of interest using standard protocols.
-
Genome Mining (Bioinformatics): The sequenced genome is screened for the presence of NRPS-related genes using bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[6][7][8] This tool identifies putative BGCs based on the presence of signature domains.
-
Comparative Genomics (Bioinformatics): To narrow down candidate BGCs, the genome of the producing strain can be compared to that of closely related non-producing strains using platforms like EDGAR (Efficient Database framework for comparative Genome Analyses).[6][9][10] Genes and gene clusters present only in the producer are prioritized.
-
PCR Amplification and Sequencing: Specific primers can be designed to amplify conserved regions of the iturin BGC, such as the ituA gene, for rapid screening of potential producers.[1] For novel clusters, a combination of next-generation sequencing and primer walking may be employed to obtain the full sequence of the BGC.
Gene Function Analysis
Objective: To determine the role of individual genes within the BGC in lipopeptide biosynthesis.
Methodology:
-
Gene Disruption (Knockout): A target gene (e.g., ituD) is inactivated by inserting a resistance cassette via homologous recombination.
-
Phenotypic Analysis: The mutant strain is cultured, and the supernatant is analyzed for the production of the lipopeptide using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[11]
-
Complementation: The wild-type copy of the disrupted gene is reintroduced into the mutant on a plasmid to confirm that the loss of production was due to the specific gene knockout.
Transcriptional Analysis
Objective: To identify the transcriptional start site and regulatory elements of the BGC.
Methodology:
-
RNA Extraction: Total RNA is isolated from the Bacillus strain grown under conditions that induce lipopeptide production.
-
Primer Extension Analysis: A fluorescently labeled primer complementary to the 5' end of the target gene (e.g., ituD) is annealed to the RNA.[4] Reverse transcriptase is used to synthesize a cDNA copy until it reaches the 5' end of the mRNA.
-
Sequence Analysis: The size of the resulting cDNA fragment is determined by capillary electrophoresis, allowing for the precise mapping of the transcriptional start site.[4]
Visualization of Regulatory and Experimental Frameworks
Regulatory Pathway of this compound Biosynthesis
The production of this compound is tightly regulated in response to cell density (quorum sensing) and nutrient availability. Several key regulatory proteins modulate the expression of the itu operon.
Caption: Simplified regulatory network of the this compound biosynthetic operon in Bacillus.
Experimental Workflow for BGC Comparison
The following diagram illustrates a typical workflow for the comparative genomic analysis of this compound and related BGCs.
Caption: A workflow for the comparative genomic analysis of biosynthetic gene clusters.
This guide provides a foundational understanding of the comparative genomics of this compound and its relatives. The provided data and protocols can serve as a starting point for researchers aiming to explore the diversity of these valuable natural products and engineer novel derivatives with enhanced properties.
References
- 1. Iturinic Lipopeptide Diversity in the Bacillus subtilis Species Group – Important Antifungals for Plant Disease Biocontrol Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Iturinic Lipopeptide Diversity in the Bacillus subtilis Species Group – Important Antifungals for Plant Disease Biocontrol Applications [frontiersin.org]
- 3. Iturin: A Promising Cyclic Lipopeptide with Diverse Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cloning, Sequencing, and Characterization of the this compound Operon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Integration of Genome Mining, Comparative Genomics, and Functional Genetics for Biosynthetic Gene Cluster Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. floraandfona.org.in [floraandfona.org.in]
- 8. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 9. Frontiers | The Integration of Genome Mining, Comparative Genomics, and Functional Genetics for Biosynthetic Gene Cluster Identification [frontiersin.org]
- 10. The Integration of Genome Mining, Comparative Genomics, and Functional Genetics for Biosynthetic Gene Cluster Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organization and characterization of genetic regions in Bacillus subtilis subsp. krictiensis ATCC55079 associated with the biosynthesis of iturin and surfactin compounds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Iturin A: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and laboratory research, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step logistical and safety information for the proper disposal of Iturin A, a cyclic lipopeptide known for its potent antifungal properties. While this compound is generally not classified as a hazardous substance, adherence to proper disposal protocols is a critical aspect of responsible laboratory management.[1][2]
Immediate Safety and Handling Protocols
Before proceeding with disposal, it is crucial to handle this compound with appropriate care, employing standard laboratory personal protective equipment (PPE). Although not classified as hazardous, direct contact should be avoided.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Use safety glasses or goggles.[2]
-
Hand Protection: Wear chemical-resistant gloves.
-
Respiratory Protection: When handling the powder form or if dust generation is possible, a respirator (such as a type N95) is required.[1]
-
Body Protection: A standard laboratory coat is sufficient.
In the event of accidental exposure, follow these first-aid measures:
-
After Inhalation: Move the individual to fresh air.[1]
-
In Case of Skin Contact: Remove contaminated clothing immediately and rinse the affected skin with plenty of water.[1][2]
-
In Case of Eye Contact: Rinse eyes thoroughly with plenty of water, removing contact lenses if present.[1][2]
-
If Swallowed: Rinse the mouth with water and consult a doctor if feeling unwell. Do not induce vomiting.[1][2]
Summary of Safety and Classification Data
The following table summarizes key data points from Safety Data Sheets (SDS) for this compound, providing a clear reference for its classification and handling.
| Parameter | Specification | Source(s) |
| GHS Hazard Classification | Not a hazardous substance or mixture | [1][2] |
| Primary Hazards | None known | [1][2] |
| Physical Form | Powder (white to yellow) | |
| Recommended PPE | Eyeshields, Gloves, Respirator (for dusts) | [1] |
| Storage Temperature | 2-8°C, Tightly closed, Dry | [1] |
| Transport Regulation | Not regulated as a dangerous good (49 CFR Road) | [1] |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound should be approached systematically. The primary goal is to manage the waste in a manner that prevents environmental release and complies with all applicable regulations.
Step 1: Waste Identification and Segregation
-
Pure this compound (Unused/Expired): Collect the solid powder in its original container or a clearly labeled, sealed waste container.
-
Contaminated Labware: This includes items like pipette tips, centrifuge tubes, gloves, and weighing papers that have come into direct contact with this compound. These should be segregated into a designated solid chemical waste container.
-
Aqueous Solutions: While this compound has limited solubility in water, any solutions containing it should be collected in a designated non-hazardous aqueous waste container. Do not pour this compound solutions down the drain. [1]
Step 2: Preparing Waste for Collection
-
Solid Waste: For pure this compound or contaminated solids, ensure the waste container is securely sealed to prevent dust generation.[1] The container must be clearly labeled with "this compound Waste" and any other identifiers required by your institution's Environmental Health & Safety (EHS) department.
-
Liquid Waste: Ensure the liquid waste container is sealed and properly labeled.
Step 3: Spill Management In the event of a spill, follow these procedures:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure you are wearing the appropriate PPE, including respiratory protection.
-
Prevent the powder from becoming airborne. Avoid dry sweeping.
-
Gently cover the spill with an inert absorbent material.
-
Carefully collect the material ("take up dry") and place it into a sealed container for disposal.[1]
-
Clean the affected area thoroughly.
-
Prevent the spilled material from entering drains.[1]
Step 4: Final Disposal
-
Consult Local Regulations: The final disposal route depends entirely on your local, state, and federal regulations for non-hazardous chemical waste.
-
Institutional EHS: Contact your institution's Environmental Health & Safety (EHS) office. They will provide specific instructions for the collection and disposal of the waste stream you have generated. Common disposal methods for non-hazardous solid chemical waste include incineration or secure landfill.
Experimental Protocols
The provided search results do not contain specific experimental protocols for the chemical neutralization or inactivation of this compound for disposal purposes. As this compound is not classified as a hazardous substance, such protocols are generally not required. The standard disposal method is physical containment and removal via an approved waste management vendor.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
